Product packaging for Pyrimidine-5-carboxylic acid(Cat. No.:CAS No. 4595-61-3)

Pyrimidine-5-carboxylic acid

Cat. No.: B188909
CAS No.: 4595-61-3
M. Wt: 124.1 g/mol
InChI Key: IIVUJUOJERNGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O2 and its molecular weight is 124.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O2 B188909 Pyrimidine-5-carboxylic acid CAS No. 4595-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVUJUOJERNGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196663
Record name Pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4595-61-3
Record name 5-Pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4595-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Pyrimidinecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9AW3LRY8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid (CAS No. 4595-61-3) is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a carboxylic acid group at the 5-position.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[3] The presence of both a basic pyrimidine ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its solubility, ionization state, and interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of this compound, offering quantitative data, experimental protocols, and a biochemical context relevant to researchers in drug discovery and development.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueData TypeSource(s)
Molecular Formula C₅H₄N₂O₂---[1][2]
Molecular Weight 124.10 g/mol ---[1]
Melting Point 259-261 °CExperimental[1]
logP (Octanol/Water) -0.3Computed[1]
pKa No experimental data found. Estimated to have an acidic pKa for the carboxylic acid and a basic pKa for the pyrimidine ring.---
Boiling Point No data available---
Aqueous Solubility No quantitative data found. Qualitatively described as soluble in polar solvents.---

Core Physicochemical Properties and Experimental Determination

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. This compound is a solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination [4]

This method relies on observing the temperature range over which a small, powdered sample melts within a sealed capillary tube.

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. The sample is observed through a magnifying lens.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (commonly n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. A negative logP value, such as the computed value of -0.3 for this compound, indicates higher affinity for the aqueous phase (hydrophilicity).[1]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.

  • Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate for 24 hours to form a biphasic system.

  • Partitioning: A precisely weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is sealed and agitated (shaken) at a constant temperature until equilibrium is reached, which may take several hours. This ensures the compound has fully partitioned between the two layers.

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acidity and Basicity (pKa)

The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, two primary pKa values are expected: an acidic pKa corresponding to the deprotonation of the carboxylic acid group (-COOH to -COO⁻) and a basic pKa for the protonation of one of the nitrogen atoms in the electron-deficient pyrimidine ring. The pKa of the parent pyrimidine is approximately 1.3.[5] The presence of the electron-withdrawing carboxylic acid group is expected to further decrease the basicity of the ring nitrogens.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining pKa values by monitoring pH changes during the addition of a titrant.

  • Sample Preparation: A solution of this compound is prepared in purified water or a co-solvent if solubility is low. The concentration is typically in the millimolar range. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration Process: For determining the acidic pKa, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. To determine the basic pKa, the sample is first acidified with a strong acid (e.g., 0.1 M HCl) and then titrated with the strong base. After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa value corresponds to the pH at the half-equivalence point (the point at which half of the acid or base has been neutralized). This inflection point can be precisely located by analyzing the first or second derivative of the titration curve.

Aqueous Solubility

Aqueous solubility is a crucial property that affects a drug's dissolution rate and bioavailability. While no specific quantitative data is available for this compound, its polar functional groups suggest some degree of water solubility.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination [6]

This method determines the thermodynamic solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or UV-Vis spectroscopy against a standard curve. The resulting concentration is the equilibrium solubility of the compound under the specified conditions.

Biochemical Pathway Context

While this compound is not a central intermediate in primary metabolism, its structure is closely related to key molecules in the de novo pyrimidine synthesis pathway. This pathway builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[3][7] A critical intermediate in this pathway is Orotic acid (Uracil-6-carboxylic acid), which is structurally isomeric to this compound. Understanding this pathway provides a biochemical context for the synthesis of the fundamental pyrimidine ring system.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mito Mitochondria Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPS II CPS_II Carbamoyl Phosphate Synthetase II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_out Dihydroorotate->Dihydroorotate_out UMP UMP UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase Orotate Orotate (Uracil-6-carboxylic acid) OMP OMP Orotate->OMP OPRT Orotate_in Orotate->Orotate_in OMP->UMP OMP Decarboxylase Dihydroorotate_out->Orotate DHODH Orotate_in->OMP ATCase Aspartate Transcarbamoylase DHODH Dihydroorotate Dehydrogenase OPRT Orotate Phosphoribosyl- transferase

De novo pyrimidine nucleotide synthesis pathway.

References

An In-depth Technical Guide to Pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrimidine-5-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its role within relevant biological pathways.

Core Chemical Identifiers

This compound is a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug design.[2]

IdentifierValueSource
CAS Number 4595-61-3[3][4][5][6]
MDL Number MFCD00856162[4]
Molecular Formula C₅H₄N₂O₂[3][5]
Molecular Weight 124.10 g/mol [3][4]
IUPAC Name This compound[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for predicting its behavior in biological systems.

PropertyValueSource
Melting Point 270-272 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility Soluble in hot water and alkaline solutions.
pKa ~3.5 (estimated for the carboxylic acid group)
LogP -0.85 (estimated)
SMILES O=C(O)c1cncnc1[4]
InChI InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9)[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl Pyrimidine-5-carboxylate

This protocol outlines the general procedure for the synthesis of this compound from ethyl pyrimidine-5-carboxylate.[5]

Materials:

  • Ethyl pyrimidine-5-carboxylate

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • 4 M Hydrochloric acid (HCl) solution

  • Petroleum ether

  • Deionized water

  • Standard laboratory glassware (beaker, filtration apparatus, etc.)

  • Magnetic stirrer

Procedure:

  • In a suitable beaker, mix 19.50 mL (149 mmol) of ethyl pyrimidine-5-carboxylate with 40 mL of 4 M sodium hydroxide solution at room temperature.[5]

  • Stir the reaction mixture vigorously for approximately 0.1 hour.[5]

  • Carefully add 40 mL of 4 M hydrochloric acid solution to neutralize the mixture. A precipitate of this compound will form.[5]

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the collected solid with petroleum ether to remove any unreacted starting material and organic impurities.[5]

  • Dry the purified product under vacuum to obtain this compound. A typical yield for this reaction is approximately 80%.[5]

Role in Biological Pathways and Drug Development

Pyrimidine (B1678525) derivatives are of immense interest in drug discovery due to their presence in the fundamental building blocks of nucleic acids (thymine, cytosine, and uracil) and their ability to interact with a wide range of biological targets.[7][8] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2][9]

The introduction of a carboxylic acid group at the 5-position of the pyrimidine ring provides a key functional handle for further chemical modifications, allowing for the synthesis of complex molecules with tailored pharmacological profiles. This functional group can participate in hydrogen bonding and other interactions within the active sites of enzymes and receptors, contributing to the potency and selectivity of the drug candidate.

De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides in biological systems is a fundamental metabolic pathway. Understanding this pathway is critical for the development of drugs that target nucleotide metabolism, a common strategy in cancer chemotherapy. The diagram below illustrates the key steps in the de novo pyrimidine biosynthesis pathway, which ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), a precursor for other pyrimidine nucleotides.

DeNovoPyrimidineSynthesis cluster_1 Mitochondrion cluster_2 Cytosol Glutamine Glutamine + 2 ATP + HCO3- CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPS II CarbamoylAspartate N-Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS (ODC) CPS_II Carbamoyl Phosphate Synthetase II ATCase_node Aspartate Transcarbamoylase Dihydroorotase_node Dihydroorotase DHODH_node Dihydroorotate Dehydrogenase UMPS_node UMP Synthase (OPRT & ODC)

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

This diagram illustrates the enzymatic steps in the de novo synthesis of pyrimidine nucleotides, starting from simple precursors. The enzymes catalyzing these reactions are key targets for therapeutic intervention.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis routes, and its position as a key building block for pharmacologically active molecules underscore its importance. A thorough understanding of its chemistry and biological context, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.

References

spectral data for Pyrimidine-5-carboxylic acid (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and numerous therapeutic agents. Understanding the structural and spectroscopic properties of pyrimidine derivatives is crucial for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public domain spectral data for the unsubstituted parent compound, this guide incorporates data from closely related derivatives to provide a thorough analysis of the spectral characteristics of this class of molecules.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₄N₂O₂PubChem[1]
Molecular Weight 124.10 g/mol PubChem[1]
Exact Mass 124.027277375 DaPubChem[1]
CAS Number 4595-61-3Sigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported NMR data for this compound and its derivatives.

¹H NMR Data

Table 1: ¹H NMR Spectral Data of this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Methyl-pyrimidine-5-carboxylic acid DMSO-d₆2.62 (s, 3H, CH₃), 8.85 (s, 1H, H-6), 13.5 (br s, 1H, COOH)
2-Benzyl-4-methyl-pyrimidine-5-carboxylic acid DMSO-d₆2.52 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 6.99 (d, J=5.1 Hz, 1H, H-5), 7.22-7.39 (m, 5H, Ph), 8.52 (d, J=5.1 Hz, 1H, H-6)
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the range of 160-185 ppm. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their electronic environment.

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

CompoundSolventChemical Shift (δ, ppm)
2-Methyl-pyrimidine-5-carboxylic acid DMSO-d₆21.5 (CH₃), 108.5 (C-5), 151.3 (C-2), 160.9 (C-4), 164.6 (C-6), 172.8 (COOH)
Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate DMSO-d₆14.9 (OCH₂CH₃), 18.7 (CH₃), 61.3 (OCH₂CH₃), 106.9 (C-5), 153.4 (C-2), 156.4 (C-6), 164.3 (C-4), 165.8 (CO)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aromatic pyrimidine ring.

Expected Key IR Absorptions for this compound:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. This broadening is due to hydrogen bonding.[2][3][4]

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1760 and 1690 cm⁻¹.[2][3][4]

  • C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[2][5]

  • C=N and C=C stretches (Pyrimidine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretches (Aromatic): Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Exact Mass 124.027277375 DaPubChem[1]
Molecular Ion (M⁺) m/z 124Expected

Expected Fragmentation Pattern:

The fragmentation of pyrimidine carboxylic acids is influenced by the position of the carboxylic acid group and other substituents on the ring. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). For pyrimidine derivatives, fragmentation of the ring itself can also occur. A study on 4-pyrimidine carboxylic acids can provide insights into the potential fragmentation pathways.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality and reproducible spectral data. The following are generalized protocols based on common laboratory practices and information from related studies.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound derivative.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve a wide range of compounds and the acidic proton is readily observed.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (for most modern spectrometers, the residual solvent peak is used as a reference).

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Spectral Width: Approximately 15-20 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: Approximately 200-250 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer with an EI source.

  • Parameters:

    • Ionization Energy: Typically 70 eV.

    • Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 30-200).

    • Source Temperature: Optimized for the compound's volatility.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Analysis IR_Analysis Characteristic Bands Functional Groups IR_Acq->IR_Analysis MS_Analysis Molecular Ion Peak Fragmentation Pattern MS_Acq->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: A logical workflow for the spectral analysis of this compound.

Conclusion

This technical guide has summarized the available spectral data for this compound and its derivatives, providing a foundation for researchers in the field. While a complete public dataset for the parent compound is elusive, the analysis of closely related structures, combined with a general understanding of the spectroscopic behavior of carboxylic acids and pyrimidines, allows for a robust characterization. The detailed experimental protocols and logical workflow provide a practical framework for obtaining and interpreting high-quality spectral data for this important class of heterocyclic compounds. This information is critical for quality control, structural confirmation, and the advancement of drug discovery programs centered on the pyrimidine scaffold.

References

solubility profile of Pyrimidine-5-carboxylic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of pyrimidine-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the closely related isomer, pyrimidine-4-carboxylic acid, to provide valuable insights. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of acidic compounds is provided to enable researchers to generate precise data. This guide also includes a visualization of a common synthetic route for pyrimidine (B1678525) carboxylic acid derivatives and an overview of the de novo pyrimidine biosynthesis pathway, which is interconnected with major cellular signaling cascades.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds with therapeutic potential. A thorough understanding of its solubility in different solvent systems is paramount for its application in drug discovery and development, including formulation, purification, and bioavailability assessment. This guide aims to consolidate the available information on the solubility of this compound and provide practical methodologies for its determination.

Solubility Profile

Quantitative solubility data for this compound is not widely reported. However, data for the isomeric pyrimidine-4-carboxylic acid provides a useful surrogate for estimating its solubility characteristics in common pharmaceutical solvents. It is important to note that the position of the carboxylic acid group can influence solubility, and therefore, the data for pyrimidine-4-carboxylic acid should be considered an approximation.

Table 1: Solubility of Pyrimidine-4-carboxylic Acid in Various Solvents
SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~ 20Not Specified
Ethanol~ 0.25Not Specified
Dimethylformamide (DMF)~ 2Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)~ 1Not Specified

Data sourced from a product information sheet for Pyrimidine-4-Carboxylic Acid.[1]

A study on various other pyrimidine derivatives in methanol (B129727) also demonstrated that solubility generally increases with temperature.[2] For instance, the solubility of different derivatives was measured from 293.15 K to 313.15 K, showing a positive correlation.[2] While this study did not include this compound, the general trend is expected to be similar.

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, using the shake-flask method. This method is considered the gold standard for thermodynamic solubility measurement.[3]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS at various pH values)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. An excess of solid should be visible at the bottom of the vial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically in preliminary experiments.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity.

    • For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Synthesis and Signaling Pathways

While this compound itself is not a direct signaling molecule, its synthesis and the broader pyrimidine metabolic pathway are intricately linked with cellular signaling networks, particularly in the context of cell proliferation and cancer.

General Synthesis Workflow

A common method for the synthesis of this compound esters involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The following diagram illustrates a generalized workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine Condensation Cyclocondensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrimidine Pyrimidine-5-carboxylic Acid Derivative Condensation->Pyrimidine G cluster_inputs Precursors cluster_pathway De Novo Pyrimidine Synthesis cluster_signaling Signaling Inputs Glutamine Glutamine CAD CAD (Carbamoyl Phosphate Synthetase 2, Aspartate Transcarbamoylase, Dihydroorotase) Glutamine->CAD Aspartate Aspartate Aspartate->CAD CO2 CO2 CO2->CAD DHODH DHODH (Dihydroorotate Dehydrogenase) CAD->DHODH Dihydroorotate UMPS UMPS (UMP Synthase) DHODH->UMPS Orotate UMP UMP UMPS->UMP MAPK MAPK/ERK Pathway MAPK->CAD mTOR mTOR Pathway mTOR->CAD

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic organic compound, is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its intrinsic biological relevance.[1][2] This has spurred extensive research into pyrimidine derivatives, leading to the development of numerous clinically successful drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine scaffold in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

The Privileged Nature of the Pyrimidine Scaffold

The pyrimidine ring's unique physicochemical properties make it an ideal framework for drug design. Its two nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] The aromatic nature of the ring allows for π-stacking interactions, further enhancing binding affinity. Moreover, the pyrimidine core is synthetically versatile, allowing for substitutions at multiple positions to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule.[3] This adaptability has enabled the development of pyrimidine derivatives that can selectively target a wide range of enzymes and receptors.

Therapeutic Applications and Biological Activities

The therapeutic landscape of pyrimidine-based drugs is remarkably diverse, a testament to the scaffold's versatility.

Anticancer Activity

A significant number of anticancer agents are built upon the pyrimidine scaffold, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5]

Kinase Inhibition: Many pyrimidine derivatives are potent ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. By mimicking the adenine (B156593) core of ATP, the pyrimidine ring can effectively bind to the ATP-binding pocket of kinases, blocking their catalytic activity.[5] Prominent examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.

Data Presentation: Quantitative Insights into Biological Activity

The potency of pyrimidine derivatives is typically quantified through in vitro assays that measure their ability to inhibit specific enzymes or cellular processes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to express the potency of these compounds.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassTargetCancer Cell LineIC50 (nM)Ki (nM)Reference
EGFR Inhibitors
2,4-Diaminopyrimidine (B92962) DerivativeEGFRHCT-1162010.2[6]
Pyrido[3,4-d]pyrimidine DerivativeEGFR L858R/T790M/C797S-7.2-[7]
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR-3.63-[7]
Aurora Kinase Inhibitors
Pyrimidine-based DerivativeAurora A-<100-[3]
CDK Inhibitors
2,4-Diaminopyrimidine DerivativeCDK9HCT-1166111.4[6]
BTK Inhibitors
Pyrazolo[3,4-d]pyrimidine DerivativeBTK-7.95-[8]

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Drugs

DrugTargetCmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
5-FluorouracilThymidylate Synthase12050.32567-[9]
CapecitabineThymidylate Synthase (Prodrug)----[10]
GemcitabineDNA Polymerase----[10]
Pyrimidine Derivative (Compound 24)M. tuberculosis59226.2-40.7[11]
Pyrimidine Derivative (Compound 48)HIV Reverse Transcriptase---31.8[11]

Signaling Pathways Modulated by Pyrimidine Derivatives

The therapeutic effects of many pyrimidine-based drugs stem from their ability to modulate specific signaling pathways that are aberrantly activated in disease.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[12] Overexpression or activating mutations of EGFR are common in various cancers. Pyrimidine-based EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling.[12]

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation

EGFR signaling pathway and its inhibition.
Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in cancer, leading to chromosomal instability. Pyrimidine-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_inhibition Inhibition leads to Aurora_Kinase Aurora Kinase Centrosome_Separation Centrosome Separation Aurora_Kinase->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Aneuploidy Aneuploidy & Cell Death Aurora_Kinase->Aneuploidy Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Aurora_Kinase Inhibits Mitosis Proper Mitosis Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Cytokinesis->Mitosis NFkB_Signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Library Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, ADME-Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval

References

The Biological Importance of Substituted Pyrimidine-5-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine-5-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their significance, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Substituted pyrimidine-5-carboxylic acids and their derivatives have emerged as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted pyrimidine (B1678525) derivatives against a range of cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidine-5-carboxylic acid derivative3fT-47D (Breast Cancer)0.121 ± 0.004[3]
Furo[2,3-d]pyrimidine (B11772683) derivative10bHS 578T (Breast Cancer)1.51[4]
Indazol-pyrimidine derivative4fMCF-7 (Breast Cancer)1.629[5]
Indazol-pyrimidine derivative4iMCF-7 (Breast Cancer)1.841[5]
Indazol-pyrimidine derivative4aA549 (Lung Cancer)3.304[5]
Indazol-pyrimidine derivative4iA549 (Lung Cancer)2.305[5]
Anilino-furo[2,3-d]pyrimidine derivative7hA549 (Lung Cancer)0.5[1]
Anilino-furo[2,3-d]pyrimidine derivative10A549 (Lung Cancer)21.4[1]
Thiazolo[4,5-d]pyrimidine derivative3bA375 (Melanoma)Not specified[6]
Thiazolo[4,5-d]pyrimidine derivative3bC32 (Melanoma)Not specified[6]
Thiazolo[4,5-d]pyrimidine derivative3bDU145 (Prostate Cancer)Not specified[6]
Thiazolo[4,5-d]pyrimidine derivative3bMCF-7/WT (Breast Cancer)Not specified[6]

Anti-inflammatory Activity

A significant area of investigation for substituted pyrimidine-5-carboxylic acids is their potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.

Quantitative Data: In Vitro Anti-inflammatory Activity

The table below presents the IC50 values of pyrimidine derivatives against COX enzymes.

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyrimidine-5-carboxamide derivativeSIK1/2Favorable activity[7]
Pyrimidine derivativeCOX-2Comparable to meloxicam[8]

Antimicrobial Activity

Substituted this compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action for their antimicrobial effects can vary, including the inhibition of essential microbial enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of pyrimidine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Usnic acid derivativeStaphylococcus aureus1.02–50.93 x 10⁻² mmol/mL[9]
Usnic acid derivativeTrichoderma viride0.35–7.53 x 10⁻² mmol/mL[9]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 2921330[10]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. pyogenes ATCC 1961540[10]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. epidermidis ATCC 1222850[10]
Benzoylaminocarbothioyl pyrrolidinesGram-negative and Gram-positive bacteria100 - 400[11]
Benzoylaminocarbothioyl pyrrolidinesCandida species25 - 100[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrimidine-5-carboxylic acids.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters via the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[12][13][14][15]

Materials:

  • Amidinium salt (e.g., acetamidinium (B1228376) chloride)

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of the amidinium salt (1.0 eq) in anhydrous DMF, add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.1 eq).

  • Heat the reaction mixture at 100 °C for 1 hour under a nitrogen atmosphere.

  • Cool the reaction to room temperature and add water. If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[15]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (substituted this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[17][18][19][20][21]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the test compound, recombinant EGFR kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[8][22][23][24][25]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric probe (e.g., ADHP)

  • Test compound

  • Celecoxib (positive control)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

  • The rate of increase in fluorescence is proportional to COX-2 activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of substituted pyrimidine-5-carboxylic acids are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow for the development of these compounds.

EGFR Signaling Pathway Inhibition

This diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by substituted this compound derivatives. These compounds typically act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling.[23][24][26]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine-5- Carboxylic Acid Derivative Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Inflammatory Cell Stimuli->Cell AA Arachidonic Acid Cell->AA releases COX2 COX-2 Enzyme AA->COX2 is substrate for PGs Prostaglandins (PGE2, etc.) COX2->PGs converts to Inhibitor Pyrimidine-5- Carboxylic Acid Derivative Inhibitor->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Design Compound Design & Library Generation Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary Primary Screening (e.g., Cytotoxicity) Purification->Primary Secondary Secondary Screening (e.g., Enzyme Inhibition) Primary->Secondary Lead_ID Lead Identification Secondary->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR ADME ADME/Tox Profiling SAR->ADME Optimized_Lead Optimized Lead Compound ADME->Optimized_Lead In_Vivo In Vivo Efficacy Studies (Animal Models) Optimized_Lead->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

References

Theoretical Exploration of Pyrimidine-5-carboxylic Acid's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acid is a pivotal scaffold in medicinal chemistry and drug design. A profound understanding of its electronic structure is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of this compound. It details the computational protocols, summarizes key electronic parameters, and visualizes the workflow and conceptual relationships inherent in such theoretical studies. This document is intended to serve as a valuable resource for researchers engaged in the computational analysis and design of pyrimidine-based therapeutic agents.

Introduction

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a cornerstone of nucleic acids and numerous pharmacologically active molecules. The introduction of a carboxylic acid group at the 5-position significantly modulates the electronic properties of the pyrimidine ring, influencing its hydrogen bonding capabilities, acidity, and overall reactivity. Theoretical and computational chemistry provide powerful tools to investigate these properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone. This guide delves into the application of Density Functional Theory (DFT) for the comprehensive analysis of the electronic structure of this compound.

Theoretical Methodology: A Standard Protocol

The computational investigation of the electronic structure of this compound typically follows a standardized protocol designed to yield accurate and reproducible results. This workflow is initiated with the optimization of the molecule's geometry and proceeds through the calculation of various electronic properties.

Geometry Optimization

The first crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is Density Functional Theory (DFT), often employing the B3LYP functional in conjunction with a suitable basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons and the anionic character of the carboxylate group, while polarization functions (d,p) account for the non-spherical nature of electron distribution in chemical bonds.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Calculation of Electronic Properties

Once a stable geometry is confirmed, a range of electronic properties are calculated to characterize the molecule's electronic structure. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing insights into the distribution of charge and identifying electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their energetic significance.

A generalized workflow for these theoretical calculations is depicted in the diagram below.

Computational Workflow for Electronic Structure Analysis start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Calculation of Electronic Properties verify_min->electronic_prop Proceed if minimum homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mulliken Mulliken Population Analysis electronic_prop->mulliken mep Molecular Electrostatic Potential (MEP) electronic_prop->mep nbo Natural Bond Orbital (NBO) Analysis electronic_prop->nbo end Comprehensive Electronic Structure Characterization homo_lumo->end mulliken->end mep->end nbo->end

Figure 1: A generalized workflow for the computational analysis of the electronic structure of this compound.

Key Electronic Structure Parameters

The following tables summarize the types of quantitative data obtained from theoretical studies on this compound and its parent pyrimidine ring for comparative purposes. The values for this compound are representative and intended to illustrate the expected outcomes of the described computational protocol.

Table 1: Frontier Molecular Orbital Energies and Related Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Pyrimidine[1]-7.21-0.326.897.210.32
This compound-7.85-1.546.317.851.54

Table 2: Calculated Geometrical Parameters (Bond Lengths and Angles)

ParameterPyrimidine (Representative)This compound (Representative)
Bond Lengths (Å)
N1-C21.341.34
C2-N31.341.34
N3-C41.331.33
C4-C51.401.41
C5-C61.391.40
C6-N11.331.33
C5-C(O)-1.49
C(O)-OH-1.36
C(O)=O-1.21
Bond Angles (degrees)
C6-N1-C2116.8116.7
N1-C2-N3128.4128.5
C2-N3-C4116.8116.7
N3-C4-C5121.5120.8
C4-C5-C6115.0116.2
C5-C6-N1121.5121.1
C4-C5-C(O)-121.5
C6-C5-C(O)-122.3

Table 3: Mulliken Atomic Charges (Representative Values)

AtomPyrimidine (Representative)This compound (Representative)
N1-0.15-0.18
C20.120.15
N3-0.15-0.19
C40.050.08
C5-0.020.10
C60.050.07
C (carboxyl)-0.45
O (carbonyl)--0.38
O (hydroxyl)--0.42
H (hydroxyl)-0.25

Visualization of Electronic Properties

The relationship between different calculated electronic properties provides a holistic understanding of the molecule's behavior. The following diagram illustrates how these properties are interconnected and contribute to the overall electronic characterization.

Interrelation of Electronic Properties opt_geom Optimized Molecular Geometry fmo Frontier Molecular Orbitals (HOMO & LUMO) opt_geom->fmo mep Molecular Electrostatic Potential (MEP) opt_geom->mep atomic_charges Atomic Charges (e.g., Mulliken, NBO) opt_geom->atomic_charges reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) fmo->reactivity stability Kinetic Stability (HOMO-LUMO Gap) fmo->stability mep->reactivity interactions Intermolecular Interactions (e.g., Hydrogen Bonding) mep->interactions atomic_charges->reactivity atomic_charges->interactions

Figure 2: Conceptual diagram showing the interrelation of key electronic properties derived from the optimized molecular geometry.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a robust framework for the in-depth analysis of the electronic structure of this compound. By systematically calculating and analyzing properties such as frontier molecular orbitals, atomic charges, and the molecular electrostatic potential, researchers can gain critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is invaluable for the rational design of novel drug candidates and for understanding the fundamental chemical biology of pyrimidine derivatives. The methodologies and data presented in this guide offer a foundational understanding for scientists and researchers in the field of drug development.

References

Initial Toxicity Screening of Novel Pyrimidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the early-stage assessment of the toxicological profile of novel pyrimidine-based compounds is paramount to de-risk drug development pipelines and ensure patient safety. This technical guide provides a comprehensive overview of the essential in vitro assays for the initial toxicity screening of new pyrimidine derivatives. It details experimental protocols for evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Furthermore, this guide outlines data presentation strategies and visual workflows to facilitate a robust and efficient preliminary safety assessment.

Introduction: The Double-Edged Sword of Pyrimidine Analogs

Pyrimidine and its derivatives are fundamental to various biological processes, serving as building blocks for nucleic acids (cytosine, thymine, and uracil) and playing roles in metabolism and biosynthesis.[1][2] This biological significance has made pyrimidine analogs attractive candidates in drug discovery, particularly in oncology, where they can act as antimetabolites to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[3][4]

However, the very mechanism that imparts therapeutic efficacy to many pyrimidine compounds—interference with fundamental cellular processes—can also be the source of their toxicity.[5] Off-target effects can lead to a range of adverse outcomes, including cytotoxicity in healthy tissues, genetic damage, and organ-specific toxicities. Therefore, a rigorous and early assessment of the toxicological profile of novel pyrimidine compounds is not just a regulatory requirement but a critical step in identifying viable drug candidates and minimizing late-stage failures in the drug development process.[6]

This guide focuses on the initial, in vitro phase of toxicity screening, which offers a high-throughput and cost-effective means to flag potential liabilities before advancing to more complex and resource-intensive in vivo studies. We will delve into the core assays for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing detailed protocols and data interpretation guidelines.

The Initial Toxicity Screening Workflow

A systematic approach to initial toxicity screening is essential for generating reliable and comparable data. The following workflow outlines a typical sequence of in vitro assays for novel pyrimidine compounds.

Toxicity_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Organ-Specific Toxicity Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Test Concentrations Ames Test Ames Test Cytotoxicity Assays->Ames Test Non-cytotoxic concentrations Comet Assay Comet Assay Cytotoxicity Assays->Comet Assay Non-cytotoxic concentrations Hepatotoxicity Assays Hepatotoxicity Assays Ames Test->Hepatotoxicity Assays Comet Assay->Hepatotoxicity Assays Cardiotoxicity Assays Cardiotoxicity Assays Hepatotoxicity Assays->Cardiotoxicity Assays Lead Optimization Lead Optimization Cardiotoxicity Assays->Lead Optimization

Initial in vitro toxicity screening workflow for novel pyrimidine compounds.

Cytotoxicity Assays: The First Line of Assessment

Cytotoxicity assays are fundamental to initial toxicity screening, providing a measure of a compound's ability to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process (such as cell proliferation) by 50%.[7]

The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

3.1.1. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Data Presentation: Cytotoxicity

The results of cytotoxicity assays should be summarized in a clear and concise table, allowing for easy comparison of the potencies of different compounds.

Compound IDCell LineIncubation Time (h)IC50 (µM)
PYR-001A549 (Lung)4815.2 ± 1.8
PYR-001MCF-7 (Breast)4825.7 ± 2.3
PYR-002A549 (Lung)488.9 ± 0.9
PYR-002MCF-7 (Breast)4812.1 ± 1.5
Doxorubicin (Control)A549 (Lung)480.8 ± 0.1
Doxorubicin (Control)MCF-7 (Breast)481.2 ± 0.2

Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can cause damage to genetic material.[6] For novel pyrimidine compounds, which may be designed to interact with DNA or its precursors, assessing genotoxicity is of utmost importance.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[14] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[14][15] The test is conducted in the presence and absence of a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

4.1.1. Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[16]

  • Dose Range Finding: Conduct a preliminary assay to determine the appropriate concentration range of the test compound. The concentrations should not be overtly cytotoxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18] The alkaline version of the assay is used to detect single-strand breaks.[19]

4.2.1. Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of the pyrimidine compound for a defined period. Include a negative control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[5]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least one hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.[19]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[20]

  • Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[19]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using image analysis software to quantify the percentage of DNA in the tail.

Data Presentation: Genotoxicity
AssayCompound IDConcentration (µM)Result
Ames TestPYR-0011 - 1000Negative
Ames TestPYR-0021 - 1000Positive (TA98, with S9)
Comet AssayPYR-0011 - 100No significant increase in tail DNA
Comet AssayPYR-0021 - 100Dose-dependent increase in tail DNA

Hepatotoxicity and Cardiotoxicity: Assessing Organ-Specific Risks

Early assessment of potential liver and heart toxicity is crucial, as these are common reasons for drug attrition.[21][22]

In Vitro Hepatotoxicity Assays

The liver is a primary site of drug metabolism, making it susceptible to toxicity. In vitro models using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are valuable for early screening.[21][23]

5.1.1. Experimental Protocol: LDH Release Assay

The lactate (B86563) dehydrogenase (LDH) release assay is a common method to assess plasma membrane damage, a marker of cytotoxicity.

  • Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat with the pyrimidine compounds as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves the conversion of a tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

In Vitro Cardiotoxicity Assays

Drug-induced cardiotoxicity is a major safety concern.[24] The assessment of a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key in vitro assay, as inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[24]

5.2.1. Experimental Protocol: hERG Patch-Clamp Assay

This electrophysiological technique directly measures the effect of a compound on the hERG channel currents in cells engineered to express the channel.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: Apply the pyrimidine compound at various concentrations to the cells and record the changes in the hERG current.

  • Data Analysis: Determine the concentration-response relationship and calculate the IC50 for hERG channel inhibition.

Data Presentation: Organ-Specific Toxicity
AssayCompound IDEndpointResult (e.g., IC50 in µM)
LDH Release (HepG2)PYR-001Membrane Integrity> 100
LDH Release (HepG2)PYR-002Membrane Integrity45.3 ± 5.1
hERG Patch-ClampPYR-001hERG Inhibition> 50
hERG Patch-ClampPYR-002hERG Inhibition12.8 ± 1.3

Mechanisms of Pyrimidine Analog Toxicity

Understanding the potential mechanisms of toxicity can aid in the interpretation of screening data and guide the design of safer compounds. For pyrimidine analogs, several key pathways can be affected.

Pyrimidine_Toxicity_Pathways cluster_0 Pyrimidine Metabolism cluster_1 Cellular Targets & Effects cluster_2 Downstream Toxic Outcomes Pyrimidine Analog Pyrimidine Analog Metabolic Activation Metabolic Activation Pyrimidine Analog->Metabolic Activation Toxic Metabolites Toxic Metabolites Metabolic Activation->Toxic Metabolites DNA Polymerase DNA Polymerase Toxic Metabolites->DNA Polymerase RNA Polymerase RNA Polymerase Toxic Metabolites->RNA Polymerase Thymidylate Synthase Thymidylate Synthase Toxic Metabolites->Thymidylate Synthase Inhibition DNA Incorporation DNA Incorporation DNA Polymerase->DNA Incorporation RNA Incorporation RNA Incorporation RNA Polymerase->RNA Incorporation dNTP Pool Imbalance dNTP Pool Imbalance Thymidylate Synthase->dNTP Pool Imbalance DNA Damage DNA Damage DNA Incorporation->DNA Damage Apoptosis Apoptosis RNA Incorporation->Apoptosis Replication Stress Replication Stress dNTP Pool Imbalance->Replication Stress DNA Damage->Replication Stress Replication Stress->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest

References

Methodological & Application

One-Pot Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted pyrimidine-5-carboxylic esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine (B1678525) core is a key pharmacophore found in numerous biologically active molecules, and the substituents at the 2- and 5-positions play a crucial role in modulating their pharmacological properties. The development of efficient and versatile synthetic methods to access these compounds is therefore of high importance for the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for two distinct and effective one-pot methodologies for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. These methods offer advantages such as operational simplicity, high yields, and the ability to generate a diverse range of derivatives.

Method 1: Synthesis via Condensation of a Methoxycarbonylpropen-1-olate Salt with Amidinium Salts

This robust method provides a direct and high-yielding route to a wide array of 2-substituted pyrimidine-5-carboxylic esters. A key advantage of this approach is the synthesis of pyrimidines lacking substitution at the 4- and 6-positions. The synthesis proceeds in two main stages: the preparation of a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by its one-pot condensation with various amidinium salts.[1]

Experimental Protocol

A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (B1220265) (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 12-16 hours.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the sodium salt as a stable white solid.

B. One-Pot Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • In a round-bottom flask, dissolve the desired amidinium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 100°C and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol (B145695).

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 2-substituted methyl pyrimidine-5-carboxylates using this protocol.

2-SubstituentAmidinium SaltYield (%)
PhenylBenzamidinium chloride85
4-Chlorophenyl4-Chlorobenzamidinium chloride92
4-Methoxyphenyl4-Methoxybenzamidinium chloride88
2-ThienylThiophene-2-carboxamidinium chloride78
MethylAcetamidinium chloride65
AminoGuanidinium chloride75
MethylthioS-Methylisothiouronium iodide80

Data sourced from Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720–722.

Method 2: Three-Component, Piperidine-Catalyzed Synthesis in Aqueous Media

This one-pot synthesis represents an environmentally friendly and efficient approach to 2-amino-4-aryl-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic esters, which can be readily aromatized to the corresponding pyrimidines. The reaction proceeds via a three-component condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine (B92328) nitrate (B79036), catalyzed by piperidine (B6355638) in water.

Experimental Protocol
  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol) in water (10 mL).

  • Add a catalytic amount of piperidine (5-10 mol%) to the mixture.

  • Reflux the reaction mixture at 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC. Reaction times typically range from 2 to 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold water and then recrystallize from ethanol to afford the pure 2-amino-pyrimidine derivative.

Data Presentation

The following table presents representative yields for the synthesis of various 2-amino-4-aryl-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitriles, which are closely related to the target esters. The use of ethyl acetoacetate (B1235776) in place of ethyl cyanoacetate would yield the corresponding 5-carboxylic esters.

Aromatic Aldehyde (Ar)ProductYield (%)
Benzaldehyde2-amino-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile92
4-Chlorobenzaldehyde2-amino-6-(4-chlorophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile95
4-Methoxybenzaldehyde2-amino-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile94
3-Nitrobenzaldehyde2-amino-6-(3-nitrophenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile88
2-Thiophenecarboxaldehyde2-amino-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carbonitrile90

Data adapted from a similar synthesis of pyrimidine-5-carbonitriles.

Visualizations

General Workflow for One-Pot Synthesis

G A Starting Materials (e.g., Amidinium Salt, Propenolate Salt) C One-Pot Reaction A->C B Solvent (e.g., DMF) B->C E Work-up (Quenching, Extraction) C->E D Reaction Conditions (Heating, Stirring) D->C F Purification (Filtration, Chromatography) E->F G 2-Substituted Pyrimidine-5-carboxylic Ester F->G

Caption: General experimental workflow for the one-pot synthesis.

Logical Relationship in Three-Component Synthesis

G cluster_reactants Reactants A Aromatic Aldehyde E One-Pot Condensation & Cyclization A->E B Ethyl Cyanoacetate B->E C Guanidine Derivative C->E D Catalyst (Piperidine) D->E F 2-Substituted Pyrimidine -5-carboxylic Ester Derivative E->F

Caption: Logical flow of the three-component one-pot reaction.

References

Application Note: A Detailed Protocol for the Biginelli Reaction to Synthesize Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their sulfur analogs (dihydropyrimidinethiones).[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[1][3] The resulting DHPM scaffold is of significant interest in medicinal chemistry and drug development, as these compounds exhibit a wide range of pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and mitotic kinesin Eg5 inhibitors.[1][4] One prominent example is Monastrol (B14932), a specific inhibitor of the mitotic kinesin Eg5, which is synthesized using this reaction.[5][6] This protocol provides a detailed methodology for the synthesis of DHPMs via the Biginelli reaction, including a specific example for the preparation of Monastrol.

Reaction Mechanism Overview

The mechanism of the Biginelli reaction is understood as a series of bimolecular reactions.[1] The reaction is acid-catalyzed and is believed to begin with the condensation between the aldehyde and urea, which forms an N-acyliminium ion intermediate.[7][8] This electrophilic intermediate is then attacked by the enol of the β-ketoester.[7][8] The final step involves cyclization through the nucleophilic attack of the remaining amine group onto the carbonyl group, followed by dehydration to yield the stable dihydropyrimidine (B8664642) product.[1][7]

General Experimental Protocol

This section outlines a general procedure for the Biginelli reaction. The choice of catalyst, solvent, and temperature can be optimized for specific substrates.

Materials and Reagents:

  • Aryl or aliphatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)₃, FeCl₃, InCl₃, or others, typically 5-20 mol%)[6][7][9]

  • Solvent (e.g., ethanol (B145695), acetonitrile) or solvent-free conditions[4][10]

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst.[10]

  • Solvent Addition: If not performing a solvent-free reaction, add the selected solvent (e.g., 10 mL of ethanol).[10]

  • Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-100°C or reflux) for the required time (ranging from 30 minutes to several hours).[6][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.[12][13]

    • Pour the cooled mixture into ice-cold water to further precipitate the solid.[13]

    • Collect the crude product by vacuum filtration and wash it with cold water or ethanol.[10][12]

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Recrystallize the solid product from a suitable solvent, such as ethanol or methanol, to obtain the pure DHPM.[10][13]

    • Column Chromatography: If recrystallization is insufficient, dissolve the crude product in a minimal amount of a suitable solvent and purify using silica (B1680970) gel column chromatography.[4][14]

Specific Protocol: Synthesis of Monastrol

This protocol provides a specific example for the synthesis of Monastrol, a bioactive DHPM, under solvent-free conditions.[6]

Reagents:

Procedure:

  • To a 10 mL round-bottomed flask, add thiourea (76 mg), 3-hydroxybenzaldehyde (122 mg), and ethyl acetoacetate (130 mg).[6]

  • Add the catalyst (FeCl₃, 10 mol%) to the mixture.[6]

  • Equip the flask with a reflux condenser and heat the mixture at 80°C with stirring for 4 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ice water to the flask, and collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford pure Monastrol.

Data Presentation: Effect of Catalysts and Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Biginelli reaction. The following table summarizes results from various studies.

Aldehydeβ-DicarbonylUrea/ThioureaCatalyst (mol%)ConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaNone90°C, Solvent-free4 h70[13]
BenzaldehydeEthyl acetoacetateUreaUranyl Acetate (1)90°C, Solvent-free2.5 h96[13]
BenzaldehydeEthyl acetoacetateUreaHCl (20)90°C, Water30 min95[11]
BenzaldehydeAcetylacetoneUreaDCPD (5)Reflux, EtOH45 min39 (no catalyst)[10]
BenzaldehydeAcetylacetoneUreaDCPD (7)Reflux, EtOH10 min92[10]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaNone80°C, Solvent-free4 h45[6]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaFeCl₃ (10)80°C, Solvent-free4 h89[6]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaCuCl₂ (10)80°C, Solvent-free4 h85[6]
BenzaldehydeMethyl acetoacetateUreaWSi/A15100°C, Solvent-free15 min98[15]

DCPD: Dicalcium phosphate (B84403) dihydrate WSi/A15: Silicotungstic acid supported on Amberlyst-15

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidines via the Biginelli reaction.

Biginelli_Workflow cluster_purification Purification start_node Aldehyde + β-Ketoester + Urea/Thiourea reaction_step Reaction Mixture: - Add Solvent (optional) - Heat & Stir start_node->reaction_step catalyst Catalyst catalyst->reaction_step workup Work-up: - Cool Reaction - Precipitate in Ice Water reaction_step->workup Monitor w/ TLC filtration Vacuum Filtration workup->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography final_product Pure DHPM Product recrystallization->final_product chromatography->final_product

Caption: General workflow for Biginelli reaction.

Conclusion

The Biginelli reaction remains a highly efficient and versatile method for synthesizing dihydropyrimidines and their derivatives.[5] The protocol is amenable to a wide range of substrates and can be optimized using various catalysts and conditions, including environmentally friendly solvent-free approaches.[5][6] The operational simplicity and the biological significance of the products make this reaction a valuable tool for researchers in organic synthesis and drug discovery.[16]

References

Application of Pyrimidine-5-Carboxylic Acid in the Synthesis of Antiviral Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including several essential antiviral drugs. Pyrimidine-5-carboxylic acid and its derivatives serve as versatile building blocks for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Their ability to participate in various chemical transformations allows for the introduction of diverse functional groups, leading to the development of novel antiviral agents with improved efficacy and pharmacological profiles. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of antiviral drugs, with a focus on compounds targeting the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).

Rationale for Targeting Pyrimidine Biosynthesis in Antiviral Therapy

Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. A critical process for viral proliferation is the synthesis of nucleic acids (DNA or RNA), which requires a substantial supply of nucleotide building blocks. The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides (uridine and cytidine), which are essential for both DNA and RNA synthesis.[1][2]

The fourth and rate-limiting enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), has emerged as a promising target for broad-spectrum antiviral therapy.[1][3] By inhibiting DHODH, the intracellular pool of pyrimidines is depleted, thereby effectively starving the virus of the necessary components for genome replication. This host-centric approach offers the advantage of broad-spectrum activity against a wide range of viruses, including both RNA and DNA viruses, and a higher barrier to the development of viral resistance compared to drugs that target specific viral proteins.[2][4]

Synthesis of Antiviral Pyrimidine Derivatives

The synthesis of antiviral compounds from this compound often involves its conversion to more reactive intermediates, such as esters or aldehydes, which can then undergo various cyclization and condensation reactions. A prominent example is the Biginelli reaction, a one-pot three-component condensation that is highly effective for generating dihydropyrimidinones (DHPMs), a class of compounds known to exhibit a wide range of biological activities, including antiviral effects.[5]

General Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives via the Biginelli Reaction

This protocol describes a general method for the synthesis of dihydropyrimidinone derivatives using a pyrimidine-5-carboxaldehyde intermediate, which can be synthesized from this compound.

Step 1: Reduction of this compound to Pyrimidine-5-carboxaldehyde (Illustrative)

  • Materials: this compound, appropriate reducing agent (e.g., lithium aluminum hydride or diisobutylaluminum hydride), anhydrous solvent (e.g., THF or toluene), hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the reducing agent).

    • Slowly add the reducing agent to the stirred suspension.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated solution of Rochelle's salt).

    • Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrimidine-5-carboxaldehyde.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

  • Materials: Pyrimidine-5-carboxaldehyde, a β-ketoester (e.g., ethyl acetoacetate), urea (B33335) or thiourea (B124793), a catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl), and a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

  • Procedure:

    • In a round-bottom flask, combine pyrimidine-5-carboxaldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in the chosen solvent.

    • Add a catalytic amount of the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on Antiviral Activity

The antiviral efficacy of synthesized pyrimidine derivatives is typically evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral replication. The key parameters determined are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial indicator of the compound's therapeutic potential.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
4m Punta Toro virus (PTV)Vero3≥100≥33[5]
Compound 1 (Cmp1) Human Cytomegalovirus (HCMV)HFFlow µM to nM rangeNot specifiedNot specified[6]
Compound 1 (Cmp1) AdenovirusA549low µM to nM rangeNot specifiedNot specified[6]
S312 Influenza A (H1N1)MDCKNot specified>100Not specified[4]
S416 SARS-CoV-2Vero E60.017>100>5882[7]
Brequinar Ebola virus (EBOV) mini-repliconNot specified0.102Not specifiedNot specified[4]
Teriflunomide Ebola virus (EBOV) mini-repliconNot specified3.41Not specifiedNot specified[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many broad-spectrum antiviral pyrimidine derivatives is the inhibition of the host de novo pyrimidine biosynthesis pathway.

Signaling Pathway: Inhibition of DHODH

The inhibition of dihydroorotate dehydrogenase (DHODH) disrupts the synthesis of pyrimidines, leading to a depletion of the intracellular nucleotide pool. This, in turn, hampers viral RNA and DNA synthesis, effectively halting viral replication.

DHODH_Inhibition_Pathway cluster_host_cell Host Cell Cytoplasm cluster_virus Virus Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) Orotate->UMP UMP Synthase Pyrimidine_Derivative Pyrimidine-5-Carboxylic Acid Derivative (Antiviral Drug) Pyrimidine_Derivative->DHODH Inhibition UTP_CTP UTP & CTP UMP->UTP_CTP Kinases Viral_Replication Viral Genome Replication (RNA or DNA Synthesis) UTP_CTP->Viral_Replication Inhibition_Effect Replication Blocked Progeny_Viruses Progeny Viruses Viral_Replication->Progeny_Viruses Assembly Inhibition_Effect->Viral_Replication Antiviral_Screening_Workflow Start Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) on Host Cells Purification->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (EC₅₀) (e.g., CPE Reduction) Purification->Antiviral_Assay Selectivity_Index Calculate Selectivity Index (SI = CC₅₀/EC₅₀) Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay->Selectivity_Index Hit_Identification Hit Compound Identification Selectivity_Index->Hit_Identification Hit_Identification->Start Low SI / Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization High SI Mechanism_Studies Mechanism of Action Studies (e.g., DHODH Inhibition Assay) Hit_Identification->Mechanism_Studies High SI

References

Application Notes and Protocols for Pyrimidine-5-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. The pyrimidine (B1678525) scaffold is a key structural motif found in numerous biologically active molecules, including nucleic acids, and its derivatives have been successfully developed into drugs for various diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anticancer agents based on the this compound core. These notes are intended to guide the synthesis, in vitro evaluation, and mechanistic studies of this important class of compounds.

Rationale for this compound Derivatives in Cancer Therapy

The anticancer potential of pyrimidine derivatives is often attributed to their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.[1][2] These compounds can act as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2).[3][4] By targeting these pathways, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) of these derivatives is a key area of investigation, with modifications to the pyrimidine ring influencing their potency and selectivity.[5]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound and related pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Series 1: Furo[2,3-d]this compound Derivatives
Compound 8cA549 (Lung)Not explicitly stated, but showed significant EGFR inhibitionEGFR Inhibitor[6]
Compound 8dA549 (Lung)Not explicitly stated, but showed significant EGFR inhibitionEGFR Inhibitor[6]
Compound 10A549 (Lung)21.4EGFR Inhibitor[6]
Series 2: Pyrimidine-5-carbonitrile Derivatives (Structurally related)
Compound 10bHepG2 (Liver)3.56EGFR Inhibitor[1]
A549 (Lung)5.85[1]
MCF-7 (Breast)7.68[1]
Compound 5bA549 (Lung)17.79EGFR Inhibitor[3]
MCF-7 (Breast)22.66[3]
Compound 5fA549 (Lung)17.46EGFR Inhibitor[3]
MCF-7 (Breast)21.40[3]
Series 3: Thieno[2,3-d]pyrimidine (B153573) Derivatives
Compound 9uA549 (Lung)0.35EGFR Inhibitor
MCF-7 (Breast)3.24[7]
PC-3 (Prostate)5.12[7]
Series 4: Indolyl-Pyrimidine-5-carboxylic Acid Derivatives
Compound 4gMCF-7 (Breast)5.1EGFR Inhibitor[8]
HepG2 (Liver)5.02[8]
HCT-116 (Colon)6.6[8]
Series 5: Pyrimidine-5-carbonitrile COX-2 Inhibitors
Compound 3b-0.20COX-2 Inhibitor
Compound 5b-0.18COX-2 Inhibitor
Compound 5d-0.16COX-2 Inhibitor

Signaling Pathways and Mechanisms of Action

This compound derivatives can exert their anticancer effects through the modulation of various signaling pathways. Two prominent targets are the EGFR and COX-2 pathways, which are often dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[7][8] This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine-5-carboxylic\nacid derivative Pyrimidine-5-carboxylic acid derivative Pyrimidine-5-carboxylic\nacid derivative->EGFR Inhibits RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR Signaling Pathway Inhibition.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancer cells and contributes to inflammation, angiogenesis, and resistance to apoptosis.[9] Certain pyrimidine derivatives have been shown to selectively inhibit COX-2, thereby reducing the production of prostaglandins, which are key mediators of these pro-tumorigenic processes.[4] Inhibition of the COX-2 pathway can lead to decreased tumor growth and an enhanced response to other cancer therapies.

COX2_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Apoptosis\nResistance Apoptosis Resistance Prostaglandins->Apoptosis\nResistance Pyrimidine-5-carboxylic\nacid derivative Pyrimidine-5-carboxylic acid derivative Pyrimidine-5-carboxylic\nacid derivative->COX-2 Inhibits Experimental_Workflow Start Start Compound_Synthesis Synthesis of Pyrimidine-5- carboxylic acid derivatives Start->Compound_Synthesis MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study Data_Analysis Data Analysis and SAR Studies Mechanism_Study->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis of Tetrahydropyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives, a class of heterocyclic compounds with significant pharmacological interest. These derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2] The methodologies presented herein focus on efficient and versatile multi-component reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and operational simplicity over classical synthetic methods.[3][4]

Introduction to Tetrahydropyrimidines

Tetrahydrothis compound derivatives are a core structure in numerous biologically active molecules and natural products. Their synthesis has been a subject of extensive research, with the Biginelli reaction being a cornerstone methodology.[5] This three-component reaction, along with its modern variations, allows for the facile construction of the dihydropyrimidine (B8664642) core from simple starting materials: an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793).[5][6] These compounds have shown potential as calcium channel blockers, antiviral, and anticancer agents.[7][8] The functional group diversity that can be introduced at various positions of the tetrahydropyrimidine (B8763341) ring makes this scaffold a valuable asset in drug discovery programs.

Synthetic Methodologies

Several methods have been developed for the synthesis of tetrahydrothis compound derivatives. The following sections detail some of the most common and effective approaches, including the classic Biginelli reaction under various catalytic conditions and modern solvent-less techniques.

Method 1: Biginelli Reaction using a Nanocatalyst

This method employs a magnetized nanocatalyst for a green and efficient synthesis of tetrahydropyrimidine-5-carboxamide derivatives.[9]

Experimental Protocol:

A mixture of 3-oxo-N-(4-phenylthiazol-2-yl)-butanamide or 3-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide (1 mmol), urea (1.2 mmol), a diverse aldehyde (1 mmol), and 0.01 g of the BPHCSF nanocatalyst is prepared in 1 mL of ethanol. The reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated using an external magnet. The product is then isolated and purified. This method boasts high yields, short reaction times, and catalyst recyclability for up to seven cycles without significant loss of activity.[9]

Quantitative Data:

EntryAldehydeProduct Yield (%)Time (min)
14-Chlorobenzaldehyde9515
24-Nitrobenzaldehyde9810
34-Methylbenzaldehyde9220
4Benzaldehyde (B42025)9025

Table 1: Representative yields for the nanocatalyst-mediated Biginelli reaction. Data sourced from similar Biginelli reactions under optimized conditions.

Workflow Diagram:

Biginelli_Nanocatalyst Reactants Aldehyde (1 mmol) β-Ketoamide (1 mmol) Urea (1.2 mmol) BPHCSF Catalyst (0.01 g) Ethanol (1 mL) Reaction Stir at 60°C Monitor by TLC Reactants->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Purification Isolation and Purification Separation->Purification Product Tetrahydropyrimidine-5- carboxamide Derivative Purification->Product

Caption: Workflow for Nanocatalyst-Mediated Biginelli Synthesis.

Method 2: Solvent-less Grindstone Synthesis

An environmentally friendly approach to synthesizing ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates involves a solvent-less grinding method using a catalytic amount of CuCl₂·2H₂O.[10][11] This "green chemistry" approach is advantageous due to its economic, time-saving, and single-step nature.[11]

Experimental Protocol:

Appropriate amounts of a substituted benzaldehyde (0.1 M), urea (or thiourea) (0.1 M), and ethyl acetoacetate (B1235776) (0.1 M) are mixed. A catalytic amount of CuCl₂·2H₂O is added, and the mixture is ground for 7-10 minutes. A few drops of HCl are added, and the mixture is ground for another 10 minutes. The reaction mixture is then left to stand overnight. The resulting product is purified by recrystallization from methanol (B129727) after slight heating.[10]

Quantitative Data:

CompoundAr-groupYield (%)
5a2-Fluorophenyl85
5c4-Fluorophenyl90
5g3-Chlorophenyl88
5h4-Chlorophenyl92

Table 2: Yields of Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates synthesized via the Grindstone method.[11]

Workflow Diagram:

Grindstone_Synthesis Reactants Substituted Benzaldehyde Urea/Thiourea Ethyl Acetoacetate CuCl₂·2H₂O (cat.) Grinding1 Grind for 7-10 min Reactants->Grinding1 Add_HCl Add few drops of HCl Grinding1->Add_HCl Grinding2 Grind for 10 min Add_HCl->Grinding2 Standing Stand Overnight Grinding2->Standing Purification Recrystallize from Methanol Standing->Purification Product Ethyl 4-aryl-tetrahydropyrimidine- 5-carboxylate Purification->Product

Caption: Workflow for Solvent-less Grindstone Synthesis.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of tetrahydropyrimidine derivatives.[6][12] This method significantly reduces reaction times.

Experimental Protocol:

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is subjected to microwave irradiation. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected and purified by recrystallization.[1]

Quantitative Data:

MethodTimeYield (%)
Conventional Heating20-24 hours60-75
Microwave Irradiation22-24 minutes80-95

Table 3: Comparison of conventional heating and microwave-assisted synthesis for N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives.[1]

Workflow Diagram:

Microwave_Synthesis Reactants Aldehyde (1 mmol) β-Dicarbonyl (1 mmol) Urea/Thiourea (1.5 mmol) Ethanol Microwave Microwave Irradiation (22-24 min) Reactants->Microwave Cooling Cool to Room Temp. Microwave->Cooling Isolation Filter and Recrystallize Cooling->Isolation Product Tetrahydropyrimidine Derivative Isolation->Product

Caption: Workflow for Microwave-Assisted Synthesis.

Applications in Drug Development

Tetrahydrothis compound derivatives are of significant interest in drug development due to their diverse biological activities. For instance, certain derivatives have shown promising results as antioxidant, anti-diabetic, and anti-cancer agents.[11] The synthesized compounds are often subjected to in vitro and in silico screening to evaluate their therapeutic potential.[10][11] For example, some halogenated derivatives have been identified as lead compounds with low IC50 values and high binding affinity against various biological targets.[11] The antimicrobial properties of these compounds have also been explored, with some derivatives showing high activity against bacteria such as E. coli and Staphylococcus.[2][13]

Signaling Pathway Relevance:

While specific signaling pathway diagrams are highly dependent on the particular biological activity being investigated, many tetrahydropyrimidine derivatives exert their effects by interacting with key cellular targets. For example, as anticancer agents, they may interfere with cell cycle regulation by targeting cyclin-dependent kinases (CDKs). As antimicrobial agents, they might inhibit essential bacterial enzymes. The diagram below illustrates a generalized logical relationship for the initial stages of drug discovery involving these compounds.

Drug_Discovery_Logic Synthesis Synthesis of Tetrahydropyrimidine Derivatives Library Screening In Vitro & In Silico Screening (e.g., Antioxidant, Anticancer, Antidiabetic) Synthesis->Screening Hit_ID Hit Identification (Low IC50, High Binding Affinity) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Logical Workflow for Drug Discovery with Tetrahydropyrimidines.

Conclusion

The synthesis of tetrahydrothis compound derivatives via multi-component reactions offers a powerful and versatile platform for the generation of diverse chemical libraries for drug discovery. The methods outlined in these application notes, from catalyzed reactions in green solvents to solvent-free and microwave-assisted protocols, provide researchers with a range of options to efficiently produce these valuable compounds. The continued exploration of new catalysts and reaction conditions is expected to further enhance the utility of these synthetic strategies in the development of novel therapeutic agents.

References

Application Notes and Protocols: Pyrimidine-5-carboxylic Acid as a Precursor for Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agricultural fungicides derived from pyrimidine-5-carboxylic acid. This document includes detailed experimental protocols, quantitative data on fungicidal activity, and visualizations of the key molecular pathways involved.

Introduction

Pyrimidine (B1678525) derivatives are a cornerstone in the development of modern agricultural fungicides due to their broad-spectrum activity and diverse mechanisms of action.[1] this compound is a key building block for the synthesis of a variety of potent fungicidal compounds, primarily through the formation of amide and ester derivatives. These fungicides are effective against a wide range of plant pathogenic fungi by targeting essential cellular processes such as ergosterol (B1671047) biosynthesis, amino acid synthesis, and cellular respiration.[2][3] The versatility of the pyrimidine scaffold allows for extensive chemical modification to optimize efficacy, spectrum of activity, and physicochemical properties.[4]

Synthesis of Fungicidal Derivatives

The primary route for converting this compound into active fungicides involves the formation of an amide or ester linkage. This is typically achieved by first activating the carboxylic acid, for example, by converting it to a more reactive acid chloride, which is then reacted with a desired amine or alcohol to yield the final product.

General Synthesis Workflow

A general workflow for the synthesis of pyrimidine-5-carboxamide fungicides from this compound is outlined below.

G start This compound step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->step1 step2 Formation of Pyrimidine-5-carbonyl Chloride step1->step2 step3 Amide Coupling with a Substituted Amine step2->step3 step4 Purification and Characterization step3->step4 end Pyrimidine-5-carboxamide Fungicide step4->end

Caption: General workflow for synthesizing pyrimidine-5-carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-5-carbonyl Chloride

Objective: To activate this compound for subsequent amide or ester coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound in anhydrous DCM.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude pyrimidine-5-carbonyl chloride.

  • The resulting acid chloride is typically used immediately in the next step without further purification.[4]

Protocol 2: Synthesis of a Representative Pyrimidine-5-carboxamide Fungicide

Objective: To synthesize a fungicidal pyrimidine-5-carboxamide derivative via amide coupling.

Materials:

  • Pyrimidine-5-carbonyl chloride (from Protocol 1)

  • Substituted amine (e.g., 2-aminophenyl derivative)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the desired substituted amine in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

  • Add an equimolar amount of a suitable base, such as triethylamine.

  • Slowly add a solution of pyrimidine-5-carbonyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure pyrimidine-5-carboxamide derivative.[5]

Protocol 3: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

Objective: To evaluate the antifungal efficacy of the synthesized pyrimidine derivatives.

Materials:

  • Synthesized pyrimidine compounds

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Fungal cultures (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration.

  • Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

  • Pour the PDA containing the test compound (or DMSO for control) into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period of 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.[1][6]

Quantitative Data on Fungicidal Activity

The following tables summarize the fungicidal activity of various pyrimidine derivatives against common plant pathogens.

Table 1: In Vitro Antifungal Activity of Pyrimidine Amide Derivatives at 50 µg/mL [6]

CompoundTarget FungusInhibition Rate (%)
5f Phomopsis sp.100.0
5o Phomopsis sp.100.0
5p Phomopsis sp.93.4
5n Phomopsis sp.91.8
Pyrimethanil (B132214) (Control) Phomopsis sp.85.1
5o B. dothidea88.5
5n B. dothidea84.1
Pyrimethanil (Control) B. dothidea84.4

Table 2: EC₅₀ Values of Selected Pyrimidine Amide Derivatives against Phomopsis sp. [6]

CompoundEC₅₀ (µg/mL)
5o 10.5
5f 15.1
5p 19.6
Pyrimethanil (Control) 32.1

Table 3: In Vitro Antifungal Activity of Pyrimidine Amine Derivatives against Rhizoctonia solani [7]

CompoundEC₅₀ (µg/mL)
4b 11.3
4d 13.7
Diflumetorim (Control) 19.8

Mechanisms of Action and Signaling Pathways

Fungicides derived from this compound exert their effects by disrupting critical biochemical pathways in fungi. The primary targets include ergosterol biosynthesis, methionine biosynthesis, and the mitochondrial respiratory chain.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and fungal cell death.[2][8] Some pyrimidine-based fungicides inhibit key enzymes in the ergosterol biosynthesis pathway.

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition ergosterol Ergosterol inhibition->ergosterol fungicide Pyrimidine Fungicide fungicide->inhibition Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by pyrimidine fungicides.

Inhibition of Methionine Biosynthesis

Methionine is an essential amino acid required for protein synthesis and other metabolic processes in fungi.[3] Fungicides like pyrimethanil are known to inhibit methionine biosynthesis, thereby disrupting protein formation and cell division.[3][9]

G precursor Homocysteine methionine_synthase Methionine Synthase precursor->methionine_synthase methionine_synthase->inhibition methionine Methionine protein_synthesis Protein Synthesis methionine->protein_synthesis inhibition->methionine fungicide Pyrimethanil fungicide->inhibition Inhibition

Caption: Inhibition of methionine biosynthesis by pyrimethanil.

Inhibition of NADH Oxidoreductase (Complex I)

The mitochondrial electron transport chain is crucial for cellular energy production. Some pyrimidine-based fungicides, such as diflumetorim, act as inhibitors of Complex I (NADH oxidoreductase), disrupting the respiratory process and leading to fungal cell death.[10]

G nadh NADH complex_i Complex I (NADH Oxidoreductase) nadh->complex_i complex_i->inhibition ubiquinone Ubiquinone complex_iii Complex III ubiquinone->complex_iii cytochrome_c Cytochrome c complex_iii->cytochrome_c complex_iv Complex IV cytochrome_c->complex_iv atp_synthesis ATP Synthesis complex_iv->atp_synthesis inhibition->ubiquinone fungicide Diflumetorim fungicide->inhibition Inhibition

Caption: Inhibition of Complex I in the mitochondrial respiratory chain.

References

Application Notes and Protocols for the Quantification of Pyrimidine-5-carboxylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this intermediate in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis where high sensitivity is not paramount. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex reaction mixtures where co-eluting impurities may interfere with UV detection.

Analytical Methods Overview

This document outlines two primary methods for the quantification of this compound in reaction mixtures:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely used method for the separation and quantification of moderately polar compounds.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration samples.

A summary of the typical quantitative performance for these methods is presented in the table below.

Quantitative Data Summary

ParameterHPLC-UV Method (Estimated)LC-MS/MS Method (Estimated)
Linearity (r²) ≥ 0.999≥ 0.999
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2%< 5%

Note: The quantitative data presented in this table are estimated based on typical performance for similar analytes and methods. Actual performance may vary and should be confirmed through method validation.

Experimental Protocols

Method 1: Quantification by Reversed-Phase HPLC-UV

This protocol describes a general method for the quantification of this compound in a reaction mixture using RP-HPLC with UV detection.

1. Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time under these conditions. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

2. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (≥ 98%)

  • Ammonium acetate

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

3. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

4. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of this compound)
Injection Volume 10 µL

5. Sample Preparation

  • Reaction Quenching: If the reaction is ongoing, quench a small aliquot of the reaction mixture by diluting it in a cold solvent or by adding a quenching agent.

  • Dilution: Accurately dilute a known volume or weight of the reaction mixture in a suitable solvent. A good starting point is a mixture of water and acetonitrile (e.g., 50:50 v/v) to ensure solubility of all components. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]

6. Calibration Standards Preparation

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent (e.g., 50:50 water:acetonitrile).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

7. Data Analysis

  • Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve and the peak area of the analyte.

  • Calculate the concentration of this compound in the original reaction mixture by applying the dilution factor.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start quench Quench Reaction Aliquot start->quench dilute_sample Dilute Reaction Mixture quench->dilute_sample filter_sample Filter Sample dilute_sample->filter_sample hplc Inject Samples & Standards into HPLC System filter_sample->hplc prep_stock Prepare Stock Standard prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_cal->hplc acquire Acquire Chromatographic Data hplc->acquire integrate Integrate Peak Areas acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC quantification of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in reaction mixtures, particularly useful for trace-level analysis or in the presence of interfering species.

1. Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected and fragmented. The intensity of a specific product ion is then measured and used for quantification, providing a high degree of certainty in identification and measurement.

2. Materials and Reagents

  • This compound reference standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • LC-MS grade formic acid (≥ 99%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • Syringe filters (0.22 µm, PTFE)

3. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4. Chromatographic and MS Conditions

ParameterRecommended Conditions
Column C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 2% B for 0.5 min, then to 98% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ for this compound
Product Ion (m/z) To be determined by infusion of the standard
Collision Energy To be optimized for the specific instrument and analyte

5. Sample Preparation

  • Reaction Quenching: As described for the HPLC method.

  • Internal Standard Spiking: Add a known amount of internal standard to the reaction mixture aliquot.

  • Dilution: Dilute the spiked aliquot with a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration within the calibration range.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

6. Calibration Standards Preparation

  • Prepare a stock solution of this compound and a separate stock solution of the internal standard.

  • Prepare a series of calibration standards by serially diluting the this compound stock solution and spiking each with a constant concentration of the internal standard.

7. Data Analysis

  • Inject the calibration standards and prepared samples.

  • Determine the peak area ratio of the analyte to the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve and the measured peak area ratios.

  • Apply the dilution factor to determine the concentration in the original reaction mixture.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start quench Quench Reaction Aliquot start->quench spike_is Spike with Internal Standard quench->spike_is dilute_sample Dilute Sample spike_is->dilute_sample filter_sample Filter Sample dilute_sample->filter_sample lcms Inject Samples & Standards into LC-MS/MS System filter_sample->lcms prep_stock Prepare Stock Standards (Analyte & IS) prep_cal Prepare Calibration Standards (with IS) prep_stock->prep_cal prep_cal->lcms acquire Acquire MRM Data lcms->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Area Ratios integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS quantification of this compound.

Method Validation Considerations

For routine use, both methods should be validated according to ICH guidelines or internal standard operating procedures.[1][2] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Flow of Method Validation

Validation_Flow method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness documentation Validation Report robustness->documentation

Caption: Logical flow of analytical method validation.

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the functionalization of carboxylic acid groups on the pyrimidine (B1678525) ring. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to modify its substituents, particularly at the carboxylic acid position, is crucial for the development of novel therapeutics. This document outlines key reactions, provides detailed experimental protocols, and summarizes quantitative data to aid in the selection and implementation of appropriate synthetic strategies.

Introduction to Pyrimidine Carboxylic Acid Functionalization

The pyrimidine ring is a core component of numerous biologically active compounds, including several approved drugs.[1] The functionalization of a carboxylic acid group on this heterocyclic system opens up a vast chemical space for the synthesis of amides, esters, and other derivatives with diverse pharmacological properties. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. Common functionalization strategies include amide bond formation, esterification, and conversion of the carboxylic acid to more reactive intermediates like acyl chlorides.

Key Functionalization Reactions

Amide Bond Formation (Amidation)

Amide coupling is a fundamental transformation in medicinal chemistry, enabling the linkage of a pyrimidine carboxylic acid with a wide array of primary and secondary amines. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, promoting nucleophilic attack by the amine.

Commonly used coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium-based coupling reagent known for fast reaction times and suppression of racemization.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that facilitates amide bond formation, often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[3]

Table 1: Comparison of Amide Coupling Reagents for Pyrimidine Carboxylic Acids

Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
HATUDIPEADMF2338-95[4][5]
EDC/HOBtDIPEA/TEADMF/DCM0 - 2361-90[3][4][6]
BOP-ClEt3NCH2Cl223~28[4]
Isobutyl chloroformateEt3NCH2Cl223Low[4]
Esterification

Esterification of pyrimidine carboxylic acids is another critical functionalization for modifying the physicochemical properties of the parent molecule. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]

Table 2: Fischer Esterification of Pyrimidine Carboxylic Acids

Carboxylic Acid SubstrateAlcoholCatalystTemperatureTypical Yield (%)Reference
Salicylic Acid (for comparison)Methanol (B129727)H2SO4Reflux95[8][9]
General Aromatic Carboxylic AcidsVarious AlcoholsH2SO4, p-TsOHReflux90-95[9][10]
2-Amino-pyrimidine-4-carboxylic acidEthanolH2SO4Reflux(Not specified)[11]
Conversion to Acyl Chlorides

Conversion of the carboxylic acid to a more reactive acyl chloride is a common intermediate step for the synthesis of amides and esters, particularly when direct coupling methods are inefficient. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are frequently employed for this transformation.[12][13][14]

Table 3: Reagents for Acyl Chloride Formation from Pyrimidine Carboxylic Acids

ReagentSolventTemperatureKey FeaturesReference
Thionyl chloride (SOCl₂)Neat or solventRefluxGaseous byproducts (SO₂, HCl) simplify purification.[12]
Oxalyl chloride ((COCl)₂)DCMRoom TemperatureMilder conditions, often used with a catalytic amount of DMF.[14][15]
Phosphorus pentachloride (PCl₅)Neat or solventCold to RTSolid reagent, produces POCl₃ as a byproduct.[12]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a pyrimidine amide using HATU as the coupling reagent.

Materials:

  • Pyrimidine carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[16]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1N HCl or saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To a stirred solution of the pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).[16]

  • Add HATU (1.1 eq) to the mixture.

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield the pure amide.[16]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a general method for amide synthesis using the EDC and HOBt coupling system.

Materials:

  • Pyrimidine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate

  • 1N HCl or saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the pyrimidine carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[16]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[16]

  • Add DIPEA (2.5 eq) dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer-Speier Esterification

This protocol outlines the synthesis of a pyrimidine ester via Fischer esterification.

Materials:

  • Pyrimidine carboxylic acid (1.0 eq)

  • Alcohol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the pyrimidine carboxylic acid in the desired alcohol (e.g., 25 mL of methanol for 610 mg of acid).[9]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[9]

  • Heat the reaction mixture to reflux (e.g., 65°C for methanol) and stir until the reaction is complete (monitor by TLC).[9]

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL).[9]

  • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with brine.[9]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[9]

  • Purify the product by flash column chromatography or distillation if necessary.

Protocol 4: Conversion to Acyl Chloride using Oxalyl Chloride

This protocol describes the preparation of a pyrimidine acyl chloride, a reactive intermediate.

Materials:

  • Pyrimidine carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.1-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend the pyrimidine carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1-2.0 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution and the dissolution of the carboxylic acid.

  • The resulting solution of the pyrimidine acyl chloride is typically used immediately in the next step without isolation. The solvent and excess oxalyl chloride can be removed under reduced pressure if a neat acyl chloride is required, but caution is advised due to the reactivity and potential instability of the product.

Visualizations

experimental_workflow start Pyrimidine Carboxylic Acid reagents Coupling Reagents (HATU, EDC/HOBt) or SOCl₂, (COCl)₂ or Alcohol, H⁺ start->reagents Add functionalization Functionalization Reaction (Amidation, Acyl Chloride Formation, Esterification) reagents->functionalization Initiate workup Aqueous Workup & Extraction functionalization->workup Proceed to purification Purification (Chromatography, Recrystallization) workup->purification Isolate crude product Functionalized Pyrimidine Derivative (Amide, Ester, etc.) purification->product Obtain pure

Caption: General workflow for pyrimidine carboxylic acid functionalization.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug Pyrimidine-Based Kinase Inhibitor Drug->PI3K Drug->mTOR Drug->MEK

Caption: Inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

Applications in Drug Development

Functionalized pyrimidine derivatives are integral to the development of new therapeutic agents, particularly in oncology. Many pyrimidine-based compounds act as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[17] The ability to readily synthesize a diverse library of pyrimidine amides and esters is therefore a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to enhance their efficacy and safety profiles. The anticancer activity of pyrimidine carboxamide derivatives, for instance, has been extensively investigated.[18][19]

Conclusion

The functionalization of the carboxylic acid group on the pyrimidine ring provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols and data presented in these application notes offer a practical guide for researchers to effectively synthesize and explore new chemical entities based on this privileged scaffold. The choice of synthetic method will depend on the specific substrate and desired product, with amide coupling and esterification being the most common and well-established transformations.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous natural products, approved drugs, and clinical candidates.[1][2] This versatile framework is particularly prominent in the development of kinase inhibitors, with several FDA-approved drugs targeting this enzyme class.[2][3][4] The pyrimidine core can form key hydrogen bonds with the conserved hinge region of most human kinases, making it a "privileged scaffold" for inhibitor design.[2][5] Beyond kinases, pyrimidine-based compounds have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and potent anticancer effects by targeting various key enzymes and cellular pathways.[2][6][7][8]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse compound libraries to identify "hit" molecules that modulate a specific biological target.[9][10] This document provides detailed application notes and experimental protocols for various HTS assays tailored for the screening of pyrimidine-based compound libraries, focusing on biochemical and cell-based formats relevant to oncology and other therapeutic areas.

General High-Throughput Screening (HTS) Workflow

The HTS process follows a standardized workflow to efficiently screen large libraries and identify promising lead compounds. The process begins with assay development and validation, proceeds through primary and secondary screening, and culminates in hit-to-lead optimization.

HTS_Workflow cluster_0 Screening Campaign LibPrep Library Preparation (Pyrimidine Compounds) PrimaryHTS Primary Screen (Single Concentration) LibPrep->PrimaryHTS AssayDev Assay Development & Optimization AssayDev->PrimaryHTS HitConfirm Hit Confirmation & Triage PrimaryHTS->HitConfirm Identify 'Hits' DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay Confirm Potency HitToLead Hit-to-Lead Optimization SecondaryAssay->HitToLead Validate Mechanism

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note 1: Biochemical Assays for Kinase Inhibition

Many pyrimidine derivatives are designed as potent kinase inhibitors, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[9][11] Biochemical assays isolate the target kinase to directly measure the inhibitory activity of compounds.

Assay Principle: Luminescence-Based ATP Depletion

A common principle for kinase HTS assays is the quantification of ATP consumed during the phosphorylation reaction.[3] The assay measures the amount of ATP remaining after the kinase reaction; a decrease in ATP corresponds to high kinase activity.[6] When an inhibitor is present, kinase activity is reduced, more ATP remains, and a higher signal is generated.[3] This method is highly sensitive and amenable to automation in 384-well or 1536-well formats.[3][6][12]

Target Pathway: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases is crucial for cytokine signaling.[3] Upon cytokine binding, JAKs phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in myeloproliferative disorders and inflammatory diseases. Pyrimidine-based inhibitors have shown significant efficacy in targeting JAK2.[3]

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (P) pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Pyrimidine Inhibitor Inhibitor->JAK2 Inhibits ATP binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., eEF-2K)

This protocol is adapted from established methods for screening pyrimidine-2,4-dione libraries against eukaryotic Elongation Factor-2 Kinase (eEF-2K) in a 384-well format.[6]

1. Reagents and Materials:

  • Purified human eEF-2K enzyme

  • MH-1 peptide substrate and calmodulin

  • Kinase Assay Buffer

  • ATP solution

  • Pyrimidine compound library (dissolved in DMSO)

  • Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

  • Compound Plating: Dispense test compounds from the pyrimidine library into the 384-well assay plate.[6] Typically, compounds are serially diluted to create a dose-response curve.[3] Include DMSO-only (vehicle) and positive control inhibitor wells.[3]

  • Enzyme Preparation: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.[6]

  • Enzyme Addition: Add the enzyme mixture to the assay plate containing the compounds.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.[6]

  • Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]

  • Signal Detection: Stop the reaction by adding the ATP detection reagent as per the manufacturer's instructions.[6] This reagent lyses cells (if applicable) and contains luciferase and luciferin (B1168401) to generate a light signal from the remaining ATP.

  • Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence using a plate reader.[3][6] A higher signal indicates greater inhibition of the kinase.[6]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative pyrimidine-based compounds against various kinases.

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Assay TypeReference
Pyrido[2,3-d]pyrimidine-2,4-dioneeEF-2KCompound 6420Luminescence[6]
2-Sulfonyl/Sulfonamide PyrimidineWRN HelicaseH3B-96022ADP-Glo[13]
2-Sulfonyl/Sulfonamide PyrimidineWRN HelicaseH3B-968~10ADP-Glo[13]
Pyrimidine DerivativeAurora ACompound 13<200Not Specified
AminopyrimidineTBK1GSK8612<1000NanoBRET[11]
AminopyrimidineDRAK1Lead CompoundPotentBiochemical[4]

Application Note 2: Cell-Based Assays for Anticancer Activity

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide valuable information on a compound's ability to cross the cell membrane, its efficacy in a more physiological context, and its potential cytotoxicity.[10][11]

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Experimental Workflow: Cell-Based Cytotoxicity Screening

Cell_Assay_Workflow cluster_1 Cell-Based Assay Workflow CellSeed 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate Overnight (Allow Attachment) CellSeed->Incubate1 CompoundAdd 3. Add Pyrimidine Compounds (Serial Dilutions) Incubate1->CompoundAdd Incubate2 4. Incubate for 24-72 hours CompoundAdd->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4 hours (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (e.g., DMSO, SDS) Incubate3->Solubilize ReadPlate 8. Read Absorbance on Plate Reader Solubilize->ReadPlate

Caption: Step-by-step workflow for an MTT-based cell proliferation inhibition assay.

Experimental Protocol 2: MTT Cell Proliferation Inhibition Assay

This protocol is a generalized method for assessing the anti-proliferative effects of pyrimidine derivatives on cancer cell lines in a 96-well format.[9][14]

1. Reagents and Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon).[7][15]

  • Complete growth medium (specific to cell line)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

  • Sterile, clear 96-well cell culture plates

  • Microplate reader (absorbance)

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C to allow for attachment.[9][14]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in complete growth medium.[14] Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.[9]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[9]

  • Data Acquisition: Gently mix the plate and measure the absorbance at a wavelength between 540-570 nm. The absorbance is directly proportional to the number of viable cells.

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic activities of various pyrimidine-sulfonamide hybrids against human cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Assay TypeReference
Hybrid 3aHCT-116 (Colon)5.66MTT[7]
Hybrid 3bHCT-116 (Colon)9.59MTT[7]
Hybrid 7KKU-100 (Cholangio.)1.3MTT[7]
Hybrid 8bMDA-MB-231 (Breast)1.41MTT[7]
Hybrid 9aHCT-116 (Colon)9.64MTT[7]
Hybrid 28HepG2 (Liver)6.99 - 8.98MTT[7]
Hybrid 28HCT-116 (Colon)6.99 - 8.98MTT[7]
Hybrid 28MCF-7 (Breast)6.99 - 8.98MTT[7]

Application Note 3: Alternative Biochemical HTS Assays

Beyond kinase inhibition, pyrimidine libraries can be screened against other important enzyme targets using various assay formats.

Assay Principle: Fluorescence-Based PARP-1 Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a key enzyme in DNA repair. A common HTS assay for PARP-1 inhibitors measures the consumption of its substrate, β-NAD+.[6] In this format, a developing solution is added to stop the reaction and convert the remaining NAD+ into a stable, fluorescent product.[6] A high fluorescence signal indicates low NAD+ consumption and therefore potent inhibition of PARP-1.[6]

Experimental Protocol 3: Fluorescence-Based PARP-1 Inhibition Assay

This protocol is designed for screening pyrimidine libraries against PARP-1 in a 384-well format.[6]

1. Reagents and Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • β-NAD+ substrate

  • PARP Assay Buffer

  • Fluorescent developing solution

  • Pyrimidine compound library (in DMSO)

  • Black 384-well assay plates

  • Plate reader with fluorescence detection

2. Assay Procedure:

  • Compound Plating: Dispense test compounds into the 384-well assay plate.[6]

  • Enzyme/DNA Addition: Prepare and add a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer to the wells.[6]

  • Reaction Initiation: Start the reaction by adding β-NAD+.[6]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[6]

  • Signal Development: Stop the reaction by adding the developing solution.[6] Incubate for a short period to allow for the conversion of remaining NAD+ to the fluorescent product.[6]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader. A higher signal corresponds to greater PARP-1 inhibition.

References

Application Notes and Protocols: Pyrimidine-5-Carboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, pyrimidine-5-carboxylic acid has emerged as a particularly valuable pharmacophore for the design of potent and selective enzyme inhibitors. The carboxylic acid moiety often serves as a key interaction point with active site residues, contributing significantly to binding affinity and inhibitor potency. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the development of inhibitors for several key enzyme targets implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

I. Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Biological Significance: Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1][2] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and suppression of cell growth, making it an attractive target for anticancer and immunomodulatory drugs.

Signaling Pathway and Point of Inhibition

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->Orotate Oxidation Inhibitor Pyrimidine-5-carboxylic acid derivatives Inhibitor->DHODH Inhibition

Caption: De novo pyrimidine biosynthesis pathway and DHODH inhibition.

Quantitative Data: this compound Derivatives as DHODH Inhibitors
Compound IDModification on Pyrimidine RingTargetIC50KiReference
Compound A2-methyl, 4-phenylHuman DHODH150 nM45 µM[3]
Compound B2-amino, 4-chloro-phenylHuman DHODH85 nM-[4]
Compound C2-thio-methyl, 4-morpholinoPlasmodium falciparum DHODH50 nM-N/A
Experimental Protocol: DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the in vitro potency of this compound derivatives against purified human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5]

  • L-dihydroorotic acid (DHO) - substrate

  • Decylubiquinone (Coenzyme Q10 analogue) - electron acceptor[5]

  • 2,6-dichloroindophenol (DCIP) - electron acceptor/colorimetric indicator[5]

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm in kinetic mode[5]

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, decylubiquinone, and DCIP in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer. Add a small volume of the diluted test compound to the wells. Include a DMSO-only control.

  • Enzyme Addition and Pre-incubation: Add the recombinant human DHODH enzyme to the wells and pre-incubate with the test compound for 30 minutes at 25°C.[5]

  • Reaction Initiation: Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer. Initiate the enzymatic reaction by adding the substrate mixture to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.[5]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

II. Histone Deacetylase (HDAC) Inhibition

Biological Significance: Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDACs are often overexpressed in cancer cells, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[6] Pyrimidine-based hydroxamic acids are a known class of HDAC inhibitors.[7]

Experimental Workflow: HDAC Inhibitor Screening

HDAC_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Substrate - Test Compound - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: - Add buffer, enzyme, and inhibitor to wells Prepare_Reagents->Plate_Setup Incubate_1 Incubate (30 min, 37°C) Plate_Setup->Incubate_1 Add_Substrate Add HDAC Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, 37°C) Add_Substrate->Incubate_2 Add_Developer Add Developer Reagent Incubate_2->Add_Developer Incubate_3 Incubate (15 min, RT) Add_Developer->Incubate_3 Measure_Fluorescence Measure Fluorescence (Ex: 340-360nm, Em: 440-465nm) Incubate_3->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a fluorometric HDAC inhibitor screening assay.

Quantitative Data: this compound Derivatives as HDAC Inhibitors
Compound IDModification on Pyrimidine RingTargetIC50 (µM)Reference
Compound DN-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamideHDAC416.6[7]
Compound EN-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamideHDAC81.2[7]
Compound FPyrimidine-based hydroxamic acidHDAC111[8]
Compound GPyrimidine-based hydroxamic acidHDAC225[8]
Experimental Protocol: HDAC Inhibitor Screening Assay (Fluorometric)

This protocol is based on a commercially available HDAC inhibitor screening kit.

Materials:

  • HDAC1 enzyme (human recombinant)

  • HDAC Assay Buffer

  • HDAC Substrate (acetylated fluorometric)

  • HDAC Developer

  • Trichostatin A (control inhibitor)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometer (Ex: 340-360 nm, Em: 440-465 nm)[3]

Procedure:

  • Reagent Preparation: Dilute the HDAC Assay Buffer. Dilute the HDAC1 enzyme in the diluted assay buffer. Reconstitute the HDAC Developer.

  • Assay Plate Setup:

    • Vehicle Control Wells: Add diluted assay buffer, diluted HDAC1, and DMSO.

    • Control Inhibitor Wells: Add diluted assay buffer, diluted HDAC1, and Trichostatin A.[3]

    • Test Wells: Add diluted assay buffer, diluted HDAC1, and the test compound.[3]

  • Reaction Initiation: Add the HDAC Substrate to all wells.

  • Incubation 1: Cover the plate and incubate on a shaker for 30 minutes at 37°C.[3]

  • Development: Add the prepared developer to all wells.

  • Incubation 2: Cover the plate and incubate for 15 minutes at room temperature.[3]

  • Measurement: Read the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[3]

  • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

III. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Biological Significance: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9] Overexpression of VEGFR-2 is common in many cancers, promoting tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Quantitative Data: Pyrimidine-5-Carbonitrile Derivatives as VEGFR-2 Inhibitors
Compound IDModification on Pyrimidine RingIC50 (µM)Reference
Compound HBearing benzylidene and hydrazone moieties0.53[10]
Compound IBearing benzylidene and hydrazone moieties0.61[10]
Compound JBearing benzylidene and hydrazone moieties0.74[10]
Sorafenib (Control)-0.19[10]
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is based on a commercially available VEGFR-2 kinase assay kit.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo™ MAX Assay reagent

  • White 96-well plate

  • Luminometer[10]

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: Add the Master Mix to all wells. Add the test inhibitor to the "Test Inhibitor" wells. Add a diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Blank" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Reaction Initiation: Add the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Detection: Thaw the Kinase-Glo™ MAX reagent. Add the Kinase-Glo™ MAX reagent to each well. Cover the plate and incubate at room temperature for 15 minutes.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition and determine the IC50 value.

IV. Other Enzyme Targets

The versatility of the this compound scaffold extends to the inhibition of other important enzyme targets.

Cyclooxygenase-2 (COX-2)

Significance: COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data:

Compound IDModification on Pyrimidine RingIC50 (µM)Reference
Compound KPyrimidine-5-carbonitrile derivative0.17[5]
Celecoxib (Control)-0.17[5]
Nimesulide (Control)-1.68[5]

Experimental Protocol Outline (Fluorometric): A fluorometric assay based on the detection of Prostaglandin G2, an intermediate product generated by COX-2, can be used. The assay involves incubating the COX-2 enzyme with a fluorometric probe and arachidonic acid in the presence of the test inhibitor. The fluorescence signal is proportional to the amount of Prostaglandin G2 produced.

Aurora Kinase A

Significance: Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to tumorigenesis, making it a target for cancer therapy.

Experimental Protocol Outline (Luminescence-based): An ADP-Glo™ Kinase Assay can be employed to measure Aurora A kinase activity. This assay quantifies the amount of ADP produced during the kinase reaction. The kinase, substrate, and ATP are incubated with the test inhibitor, followed by the addition of reagents that convert ADP to ATP and then generate a luminescent signal proportional to the ADP concentration.[7]

V. General Synthesis of this compound Derivatives

A common method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[6] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. Further modifications can be made to the pyrimidine ring through various organic reactions.

General Synthesis Workflow

Synthesis_Workflow Starting_Materials Starting Materials: - Methyl formate - Methyl 3,3-dimethoxypropionate Sodium_Salt Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Starting_Materials->Sodium_Salt Condensation (NaH) Pyrimidine_Ester 2-Substituted Pyrimidine-5-Carboxylic Ester Sodium_Salt->Pyrimidine_Ester Amidinium_Salt Amidinium Salt Amidinium_Salt->Pyrimidine_Ester Hydrolysis Hydrolysis Pyrimidine_Ester->Hydrolysis Final_Product Pyrimidine-5-Carboxylic Acid Hydrolysis->Final_Product

Caption: General synthesis route for pyrimidine-5-carboxylic acids.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of scaffolds for the development of novel enzyme inhibitors. The detailed protocols and data presented in these application notes provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of these compounds for various therapeutic applications. The adaptability of the pyrimidine core allows for fine-tuning of inhibitory activity and selectivity against a wide range of enzyme targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Pyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is commonly synthesized through a two-step process:

  • Formation of a Pyrimidine-5-carboxylate ester: This is typically achieved via the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. A widely used method is the reaction of diethyl ethoxymethylenemalonate with formamidine (B1211174).

  • Hydrolysis of the ester: The resulting pyrimidine-5-carboxylate ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Another approach involves variations of the Biginelli reaction, which is a one-pot cyclocondensation, though this might lead to different substitution patterns and potential side products.[1][2]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: To optimize the synthesis of this compound, the following parameters are crucial:

  • Purity of Starting Materials: Using high-purity reagents is essential to prevent the introduction of impurities that can interfere with the reaction or be carried through to the final product.[1][3]

  • Reaction Temperature: Temperature control is critical to balance the reaction rate and minimize the formation of degradation products or side-products. Higher temperatures can sometimes favor the formation of byproducts like Hantzsch-type dihydropyridines.[1]

  • Choice of Catalyst: In many pyrimidine (B1678525) syntheses, the choice of an appropriate acid or base catalyst can significantly influence the reaction pathway and yield.[2]

  • Anhydrous Conditions: For the initial condensation step, maintaining anhydrous (dry) conditions is often necessary to prevent the hydrolysis of reactants and intermediates.[1]

  • pH Control during Hydrolysis: During the ester hydrolysis step, careful control of the pH is necessary to ensure complete conversion without promoting degradation of the pyrimidine ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or HPLC analysis of the crude product shows a large amount of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase the reaction time and monitor the progress by TLC or HPLC. - If the reaction has stalled, consider a moderate increase in temperature.[1] - For the initial condensation, ensure the catalyst is active and used in the correct amount.
Suboptimal Reaction Conditions - Optimize the solvent. While alcohols are common, other polar aprotic solvents might improve solubility and reaction rates. - If using a catalyst, screen different types (e.g., Lewis vs. Brønsted acids) and concentrations.[2][3]
Poor Quality of Reagents - Ensure all starting materials are of high purity and are anhydrous, especially for the condensation step. Impurities in the starting materials can inhibit the reaction.[1]
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • Multiple spots are observed on the TLC plate of the purified product.

  • HPLC analysis shows several peaks in addition to the main product peak.

  • The final product has poor solubility or an unexpected color.

Common Impurities and Their Sources:

ImpurityPotential SourceIdentification Methods
Unreacted Starting Materials Incomplete reaction.HPLC, 1H NMR
Ethyl Pyrimidine-5-carboxylate Incomplete hydrolysis of the ester intermediate.HPLC, 1H NMR, IR (ester C=O stretch)
Hantzsch-type Dihydropyridines A common fluorescent byproduct in Biginelli-type reactions, formed from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (B1221849) (which can be formed from urea (B33335) decomposition at high temperatures).[1]HPLC (often fluorescent), MS, NMR
Knoevenagel Condensation Products Side reaction between an aldehyde and the 1,3-dicarbonyl compound.[2]HPLC, MS, NMR
Michael Addition Products Reaction of the enolate of the β-ketoester with a Knoevenagel condensation product.[2]HPLC, MS, NMR
Self-condensation Products of Aldehydes Can occur under acidic or basic conditions, especially with aliphatic aldehydes.[2]HPLC, MS, NMR

Troubleshooting Impurity Formation:

  • To minimize unreacted starting materials: Drive the reaction to completion by optimizing the reaction time and temperature.

  • To ensure complete hydrolysis: Monitor the hydrolysis step by TLC or HPLC until the ester starting material is no longer detected.

  • To avoid Hantzsch dihydropyridine (B1217469) formation: If applicable to your synthesis route, maintain a lower reaction temperature and carefully select your catalyst.[1]

  • To reduce condensation side products: Optimize the catalyst and reaction conditions. In some cases, changing the order of addition of reactants can be beneficial.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrimidine-5-carboxylate

This protocol describes a general procedure for the synthesis of the ester intermediate.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add formamidine hydrochloride to the sodium ethoxide solution and stir to form the free base.

  • To this mixture, add diethyl ethoxymethylenemalonate dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl pyrimidine-5-carboxylate.[1]

Protocol 2: Hydrolysis of Ethyl Pyrimidine-5-carboxylate

Materials:

  • Ethyl pyrimidine-5-carboxylate

  • Sodium hydroxide (B78521) solution (e.g., 1 M) or Hydrochloric acid (e.g., 1 M)

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Dissolve ethyl pyrimidine-5-carboxylate in an appropriate solvent (e.g., ethanol/water mixture).

  • Add the sodium hydroxide or hydrochloric acid solution.

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC.

  • Upon completion, cool the reaction mixture.

  • If basic hydrolysis was performed, carefully acidify the mixture with dilute HCl to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: HPLC Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of this compound)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh about 1-5 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Condensation & Hydrolysis start->reaction workup Work-up & Purification reaction->workup product Final Product: this compound workup->product issue Issue Encountered? product->issue Problem? low_yield Low Yield issue->low_yield Yes impurities High Impurity Level issue->impurities Yes check_conditions Check Reaction Conditions (Temp, Time, Catalyst) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents analyze_impurities Identify Impurities (HPLC, NMR, MS) impurities->analyze_impurities check_conditions->reaction Optimize check_reagents->reaction Optimize optimize_purification Optimize Purification (Recrystallization, Chromatography) optimize_purification->workup Optimize analyze_impurities->optimize_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

ImpuritySources cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM Starting Materials (e.g., Diethyl ethoxymethylenemalonate, Formamidine) Intermediate Ester Intermediate (Ethyl Pyrimidine-5-carboxylate) SM->Intermediate Condensation Unreacted_SM Unreacted Starting Materials SM->Unreacted_SM Side_Products Side Products (e.g., Hantzsch-type, Knoevenagel) SM->Side_Products Product Final Product (this compound) Intermediate->Product Hydrolysis Intermediate->Side_Products Incomplete_Hydrolysis Incomplete Hydrolysis Intermediate->Incomplete_Hydrolysis

Caption: Diagram illustrating the sources of common impurities during the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine (B1678525) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. General Synthesis & Reaction Conditions

Q1: My pyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrimidine synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, traditional Brønsted acids like HCl may not be efficient for all substrates.[1] It is recommended to screen different catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates), and optimize their concentration.[2]

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol (B145695) is common, some reactions may benefit from milder conditions or higher temperatures under solvent-free protocols.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[3]

  • Poor Reagent Quality: Ensure the purity of your starting materials, such as aldehydes, β-ketoesters, and urea (B33335)/thiourea. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[2]

  • Catalyst Deactivation: For oxygen-sensitive catalysts like palladium complexes used in Suzuki couplings, ensure an inert atmosphere (e.g., using argon or nitrogen). Using purified and degassed solvents and appropriate ligands can also minimize catalyst deactivation.[4]

  • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[1] Increasing the acid catalyst concentration or strength, or increasing the reaction temperature, can facilitate the final cyclization step.[1]

Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common challenge. Here are some of the frequent culprits and how to address them:

  • Knoevenagel Condensation: This is a common side reaction in Biginelli synthesis, occurring between the aldehyde and the β-ketoester.[1] To minimize this, you can optimize the catalyst to accelerate the desired three-component reaction.[4]

  • Hantzsch-type Dihydropyridines: In the Biginelli reaction, particularly with urea, a competing pathway can lead to the formation of 1,4-dihydropyridine (B1200194) derivatives.[2] Running the reaction at a lower temperature can often reduce the formation of this byproduct.[3]

  • Dehalogenation: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, dehalogenation of the starting halide can be a significant side reaction, reducing the yield of the desired coupled product.[4] Careful selection of the catalyst, ligand, and base is crucial to minimize this.

  • Homocoupling: Homocoupling of the boronic acid in Suzuki reactions can also occur. Ensuring an inert atmosphere and using the correct stoichiometry can help reduce this side reaction.

Q3: Purification of my pyrimidine derivative is proving to be difficult. What are the best strategies?

A3: Purification challenges often arise from the presence of unreacted starting materials, catalysts, and side products.[5]

  • Recrystallization: This is often the first method of choice for crystalline products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.[5]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, flash column chromatography on silica (B1680970) gel is a standard purification technique.

  • Optimize Workup: The product often precipitates from the reaction mixture upon cooling. Washing the crude product with a suitable solvent (like cold ethanol) can remove many impurities before further purification.[4] If purification is consistently difficult, it's a strong indicator that the reaction conditions need further optimization to achieve a cleaner reaction profile.[4]

II. Biginelli Reaction Specifics

Q1: What are the key parameters to optimize in a Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs)?

A1: The Biginelli reaction is a one-pot, three-component reaction that is sensitive to several parameters:

  • Catalyst: A wide range of Brønsted and Lewis acids can be used. The choice of catalyst can significantly impact the reaction rate and yield.

  • Solvent: While the reaction can be run under solvent-free conditions, polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even water can lead to improved outcomes.

  • Temperature: The optimal temperature can vary depending on the substrates and catalyst used. Monitoring the reaction by TLC is essential to find the right balance between reaction rate and prevention of side reactions.[3]

  • Stoichiometry: While a 1:1:1 molar ratio of aldehyde, β-dicarbonyl compound, and urea/thiourea is standard, a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes improve yields.

III. Suzuki Coupling Specifics

Q1: How do I choose the right catalyst, ligand, and base for the Suzuki coupling of a halogenated pyrimidine?

A1: The success of a Suzuki coupling reaction is highly dependent on the careful selection of these components:

  • Palladium Catalyst: While Pd(PPh₃)₄ is a classic choice, other palladium sources like Pd(OAc)₂ or pre-catalysts can be more effective for certain substrates, especially for less reactive chloro-pyrimidines.[6]

  • Ligand: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required.[2]

  • Base: The base plays a critical role in the transmetalation step. A variety of inorganic bases are commonly used, including K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is dependent on the specific substrates and solvent, with stronger bases often being more effective in challenging couplings.[2]

  • Solvent System: Common solvents include toluene, 1,4-dioxane (B91453), and THF, often in combination with water to facilitate the dissolution of the inorganic base.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing the Biginelli and Suzuki reactions for pyrimidine derivative synthesis.

Table 1: Optimization of Biginelli Reaction Conditions
Aldehydeβ-Dicarbonyl CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateYb(OTf)₃ (1)Solvent-free1000.595
4-ChlorobenzaldehydeEthyl acetoacetateInCl₃ (10)AcetonitrileReflux892
4-MethoxybenzaldehydeMethyl acetoacetateWSi/A15 (40% w/w)Neat92196[7]
BenzaldehydeAcetylacetoneLewis AcidSolvent-freeRT2-1285-95[8]
FurfuralEthyl acetoacetateGluconic acidWater100492[9]
Table 2: Optimization of Suzuki-Miyaura Coupling of Halogenated Pyrimidines
Halogenated PyrimidineBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane150 (MW)0.2595[6]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-85[5]
3-Chloroindazole5-Indole boronic acidSPhos Precatalyst (2.5)SPhosK₃PO₄Dioxane/H₂O1001590[10]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd₂(dba)₃ (0.1)SPhosK₃PO₄MeOH/THF6018>95[11]

Experimental Protocols

General Protocol for the Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This protocol provides a general method for the synthesis of DHPMs via the Biginelli three-component reaction.[4]

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (10 mmol)

  • Urea (12 mmol)

  • Ethanol (20 mL)

  • Acid catalyst (e.g., a few drops of concentrated HCl or 1-5 mol% of a Lewis acid)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, and urea.

  • Add ethanol as the solvent.

  • Add a catalytic amount of the acid catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

  • Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

General Protocol for the Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of a chloropyrimidine with a boronic acid.[4]

Materials:

  • Chloropyrimidine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 2 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the corresponding boronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

G start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Evaluate Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_catalyst->check_conditions Catalyst OK monitor_reaction Monitor Reaction by TLC/LC-MS check_conditions->monitor_reaction side_reactions Identify Side Products monitor_reaction->side_reactions Incomplete Conversion/ Byproducts Formed purification Optimize Purification Method monitor_reaction->purification Reaction Complete side_reactions->check_conditions Adjust Conditions success Improved Yield purification->success

Caption: A troubleshooting workflow for addressing low yields in pyrimidine synthesis.

JAK/STAT Signaling Pathway and Inhibition by Ruxolitinib (B1666119)

Many pyrimidine derivatives function as kinase inhibitors. Ruxolitinib, a pyrimidine-based drug, is a potent inhibitor of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to cytokines and growth factors.[12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Transcription (Inflammation, Proliferation) Nucleus->GeneExpression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by the pyrimidine derivative Ruxolitinib.

EGFR Signaling Pathway and Inhibition by Gefitinib

Gefitinib is another pyrimidine-based tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[13] Dysregulation of the EGFR signaling pathway is a common driver of cancer cell proliferation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Gefitinib Gefitinib Gefitinib->Dimerization Inhibits ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by the pyrimidine derivative Gefitinib.

References

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your cyclocondensation experiments.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield. What are the most common culprits?

A1: Low yields in the classical Biginelli reaction are a frequently encountered issue. The primary causes often include suboptimal catalyst choice, competing side reactions, and inappropriate reaction conditions. Traditional Brønsted acid catalysts like HCl can be inefficient for certain substrates and may promote side reactions.[1][2] Key areas to investigate are the catalyst's activity, reaction temperature and time, solvent polarity, and the purity of your starting materials.[1]

Q2: I observe multiple spots on my TLC plate that are not my starting materials or desired product. What are the likely side reactions?

A2: The Biginelli reaction, while elegant, is often accompanied by several competing pathways that can significantly reduce the yield of the desired dihydropyrimidine. The most common side reactions include:

  • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester can form an α,β-unsaturated dicarbonyl compound, which may fail to cyclize or could polymerize.[2]

  • Hantzsch Dihydropyridine (B1217469) Formation: This is especially prevalent at higher temperatures, where urea (B33335) can decompose to ammonia. Two equivalents of the β-ketoester then react with the aldehyde and ammonia, leading to a fluorescent dihydropyridine byproduct.

  • Michael Addition Side Products: The enolate of the β-ketoester can act as a Michael donor, attacking the Knoevenagel product (a Michael acceptor). This forms open-chain adducts that do not cyclize into the pyrimidine ring.[2]

  • Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, are prone to self-condensation (aldol reaction) under the reaction conditions.[2]

Q3: How critical is the stoichiometry of the reactants?

A3: Stoichiometry is a critical parameter for maximizing yield. While a 1:1:1 ratio of aldehyde, β-ketoester, and urea/thiourea is the theoretical basis, slight adjustments can be beneficial. Using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) is a common strategy to shift the equilibrium towards the product and compensate for potential side reactions.[3] However, a large excess should be avoided as it can complicate purification.

Q4: What are the key parameters to control in a Pinner pyrimidine synthesis to avoid low yields?

A4: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions. To ensure a good yield, it is crucial to maintain anhydrous conditions, as the imidate salt intermediate is highly susceptible to hydrolysis, which can lead to ester formation as a byproduct.[2] Temperature control is also vital, as the Pinner salts can be thermally unstable. Additionally, the purity of the nitrile and alcohol used is paramount to prevent unwanted side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction
Symptom Potential Cause Recommended Solution Expected Outcome
Significant amount of unreacted starting materials Inefficient catalyst or catalyst deactivation.Switch from a strong Brønsted acid (e.g., HCl) to a Lewis acid (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) or a milder catalyst.[2] Ensure the catalyst is anhydrous and active.Increased reaction rate and higher conversion of starting materials.
Suboptimal reaction time or temperature.Monitor the reaction by TLC to determine the optimal time. Consider a moderate increase in temperature or the use of microwave irradiation to drive the reaction to completion.[2]The reaction proceeds to completion, maximizing product formation.
Poor reactant solubility.Experiment with different solvents. While ethanol (B145695) is common, other polar solvents like acetonitrile (B52724) or even solvent-free conditions can improve yields for specific substrates.[1][4]Improved solubility of reactants, leading to a more efficient reaction.
Formation of a major byproduct Competing Knoevenagel condensation.Use a Lewis acid catalyst, which is less likely to promote this side reaction compared to strong Brønsted acids.[2] Lowering the reaction temperature can also help.Reduced formation of the α,β-unsaturated byproduct and an increased yield of the desired dihydropyrimidine.
Formation of Hantzsch-type dihydropyridine.Lower the reaction temperature to minimize urea decomposition. Ensure the purity of the urea and avoid ammonium-based catalysts if possible.Minimized formation of fluorescent dihydropyridine impurities.
Product decomposition Harsh reaction conditions.Avoid excessively high temperatures or prolonged reaction times. Employ a milder workup procedure and protect the product from strong oxidizing agents.[2]Increased isolated yield of the pure dihydropyrimidine.
Issue 2: Low Yield in Pinner Pyrimidine Synthesis
Symptom Potential Cause Recommended Solution Expected Outcome
Reaction fails to proceed or gives low conversion Presence of water leading to hydrolysis.Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents and dry all glassware. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of hydrolysis of the imidate salt intermediate, leading to the desired pyrimidine.
Thermally unstable intermediates.Maintain low temperatures, especially during the formation of the Pinner salt, to prevent decomposition.Stability of the intermediate is maintained, allowing for successful cyclization.
Impure amidine starting material.Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.Reduced side reactions and increased yield of the target pyrimidine.

Data Presentation: Impact of Reaction Parameters on Yield

Table 1: Effect of Catalyst on Biginelli Reaction Yield
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
InBr₃ (10 mol%)EthanolReflux793[3]
ZnCl₂Acetic AcidRoom Temp-Moderate to Good[4]
Bismuth Nitrate (5 mol%)Acetonitrile-2.542-95[4]
Yb(OTf)₃Solvent-free--Increased Yield[5]
None (Ball Milling)Solvent-free-0.5>98[6]

Yields are representative and can vary based on specific substrates.

Table 2: Influence of Solvent on Biginelli Reaction Yield
Solvent Dielectric Constant Catalyst Yield (%) Reference
Ethanol24.3Bismuth NitrateLower[4]
Acetonitrile37.5Bismuth NitrateHigher[4]
Water80.1Montmorillonite-Fe³⁺Low[7]
Glacial Acetic Acid6.2Montmorillonite-Fe³⁺82[7]
Toluene2.4Montmorillonite-Fe³⁺Moderate[7]

This table illustrates the general trend that solvents with higher dielectric constants can lead to higher yields, although other factors are also at play.[4]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Synthesis of Dihydropyrimidinones

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Urea or Thiourea (12-15 mmol)

  • Catalyst (e.g., ZnCl₂, 1-5 mol%)

  • Solvent (e.g., Ethanol, 20 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and urea (or thiourea).

  • Add the solvent and the catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for Pinner Pyrimidine Synthesis

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., Sodium ethoxide, 10 mmol)

  • Anhydrous Ethanol (30 mL)

  • Apparatus for reactions under inert atmosphere

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen or argon inlet.

  • Add the 1,3-dicarbonyl compound and anhydrous ethanol to the flask.

  • Add the base to the solution and stir for 10-15 minutes.

  • Add the amidine hydrochloride in one portion.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualizations

Biginelli_Mechanism_and_Side_Reactions cluster_main Biginelli Reaction Pathway cluster_side Common Side Reactions A Aldehyde + Urea B N-Acyliminium Ion A->B Acid Catalyst D Open-Chain Intermediate B->D H Knoevenagel Product B->H Competes with C β-Ketoester Enolate C->B Nucleophilic Attack E Cyclization & Dehydration D->E F Dihydropyrimidine (Product) E->F G Aldehyde + β-Ketoester G->H Knoevenagel Condensation I Aldehyde + 2x β-Ketoester + NH3 J Hantzsch Dihydropyridine I->J Hantzsch Synthesis

Caption: Biginelli reaction mechanism with competing side pathways.

Troubleshooting_Workflow start Low Yield Observed check_sm Unreacted Starting Materials? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts No optimize_catalyst Optimize Catalyst & Conditions (Temp, Time, Solvent) check_sm->optimize_catalyst Yes analyze_byproducts Identify Byproducts (TLC, NMR, MS) check_byproducts->analyze_byproducts Yes purify Review Purification Strategy check_byproducts->purify No end Improved Yield optimize_catalyst->end address_knoevenagel Change Catalyst (Lewis Acid) Lower Temperature analyze_byproducts->address_knoevenagel Knoevenagel address_hantzsch Lower Temperature Ensure Urea Purity analyze_byproducts->address_hantzsch Hantzsch address_knoevenagel->end address_hantzsch->end purify->end

Caption: A logical workflow for troubleshooting low pyrimidine yields.

References

Technical Support Center: Purification of Pyrimidine-5-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Pyrimidine-5-carboxylic acid and its various ester derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its esters?

A1: The primary purification methods for this class of compounds are recrystallization and column chromatography. Recrystallization is often effective for obtaining highly pure crystalline solids of both the carboxylic acid and its esters.[1] For esters, which are typically less polar than the parent acid, silica (B1680970) gel flash column chromatography is a common and effective purification strategy.[2]

Q2: What are some of the common challenges encountered during the purification of these compounds?

A2: Researchers may face several challenges, including:

  • For this compound: High polarity can make it challenging to elute from silica gel columns using standard solvent systems. It may also have high solubility in polar solvents, making recrystallization tricky.

  • For this compound esters: Co-elution of closely related impurities during column chromatography can be an issue. Oiling out during recrystallization instead of forming crystals is another potential problem.

  • General: The presence of colored impurities or unreacted starting materials can complicate purification.

Q3: What are the likely impurities I might encounter?

A3: Common impurities can include:

  • Unreacted starting materials: Such as amidines, urea, or 1,3-bifunctional three-carbon fragments used in the synthesis.[3]

  • Isomeric byproducts: In some cases, particularly during the hydrolysis of esters, rearrangement can lead to the formation of isomeric ketones (5-acylpyrimidones), which can be difficult to separate due to similar properties.[1][4]

  • Decarboxylation products: The carboxylic acid can decarboxylate under harsh conditions, leading to the corresponding pyrimidine (B1678525).[5]

  • Residual solvents: Solvents used in the reaction or purification may be retained in the final product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not crystallize upon cooling. The solution is not supersaturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent, then allow it to cool again. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[6]
The compound is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents. For carboxylic acids, consider solvents like water, ethanol, or mixtures with less polar solvents like toluene. For esters, hexane/ethyl acetate (B1210297) or hexane/acetone mixtures can be effective.[7]
Compound "oils out" instead of forming crystals. The solution is cooling too rapidly.Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[6]
The presence of impurities is inhibiting crystal formation.Try to pre-purify the crude material by a quick filtration through a small plug of silica gel before recrystallization.
Low recovery of crystalline product. The compound has significant solubility in the cold solvent.Ensure the solution is cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Colored impurities in the final crystals. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the eluent. For pyrimidine-5-carboxylate esters, mixtures of hexanes and ethyl acetate are a good starting point. Adding a small amount of a more polar solvent like methanol (B129727) can sometimes improve separation.[8]
The column is overloaded with the crude material.Use a larger column or reduce the amount of material loaded. A general rule of thumb is a silica gel to compound ratio of 30-50:1 by weight for easy separations.
The compound is streaking on the column. The compound is too polar for the solvent system.Increase the polarity of the eluent. For very polar compounds like the carboxylic acid, it may be necessary to add a small amount of acetic acid to the mobile phase to suppress ionization and reduce tailing.
The compound is interacting too strongly with the silica gel.Consider using a different stationary phase, such as alumina, or using a modified mobile phase as described above.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For carboxylic acids, a mobile phase containing methanol or acetic acid may be required.

Quantitative Data Summary

CompoundPurification MethodSolvent/EluentYield (%)Purity (%)Reference
Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylateFlash ChromatographyMethyl tert-butyl ether33Not Reported[1]
An ethyl pyrimidine-5-carboxylate derivativeRecrystallizationWater67>95 (implied)[1]
Methyl pyrimidine-5-carboxylateNot specifiedNot specifiedNot specified95
Ethyl 5-pyrimidinecarboxylateNot specifiedNot specifiedNot specified98

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and the choice of solvent will depend on the specific substituents on the pyrimidine ring.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered with a watch glass and insulated.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of a Pyrimidine-5-carboxylate Ester

This protocol is a general procedure for the purification of a moderately polar ester.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. For many pyrimidine esters, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude ester in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ester.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_decolorize Decolorize with Charcoal (Optional) r_dissolve->r_decolorize r_filter Hot Filtration (Optional) r_decolorize->r_filter r_cool Slow Cooling & Ice Bath r_filter->r_cool r_isolate Vacuum Filtration & Washing r_cool->r_isolate r_dry Drying r_isolate->r_dry r_end Pure Crystalline Product r_dry->r_end experimental_workflow_chromatography cluster_chromatography Flash Chromatography Workflow c_start Crude Ester c_tlc TLC Analysis for Solvent System c_start->c_tlc c_pack Pack Silica Gel Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Mobile Phase c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions by TLC c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Purified Ester c_evaporate->c_end troubleshooting_logic start Purification Issue Encountered is_recrystallization Is the method Recrystallization? start->is_recrystallization is_chromatography Is the method Column Chromatography? is_recrystallization->is_chromatography No recrystallization_issue Recrystallization Problem is_recrystallization->recrystallization_issue Yes chromatography_issue Chromatography Problem is_chromatography->chromatography_issue Yes no_crystals No Crystals Forming recrystallization_issue->no_crystals oiling_out Oiling Out recrystallization_issue->oiling_out low_yield_recryst Low Yield recrystallization_issue->low_yield_recryst solution Consult Troubleshooting Guide for Solutions no_crystals->solution oiling_out->solution low_yield_recryst->solution poor_separation Poor Separation chromatography_issue->poor_separation streaking Streaking chromatography_issue->streaking no_elution No Elution chromatography_issue->no_elution poor_separation->solution streaking->solution no_elution->solution

References

stability of Pyrimidine-5-carboxylic acid in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimidine-5-carboxylic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is a heterocyclic compound with an aromatic ring system, which generally confers a degree of stability. However, the presence of the carboxylic acid group and the nitrogen atoms in the pyrimidine (B1678525) ring can make it susceptible to degradation under certain pH and temperature conditions. The primary degradation pathways to consider are decarboxylation and ring hydrolysis.

Q2: How stable is this compound in acidic media?

In acidic media, the pyrimidine ring is generally stable against cleavage. The primary concern under acidic conditions, particularly at elevated temperatures, is the potential for decarboxylation. The rate of decarboxylation of pyrimidine carboxylic acids can be influenced by the pH. For some derivatives, protonation of the pyrimidine ring can facilitate the loss of carbon dioxide.

Q3: What happens to this compound in basic media?

In basic media, this compound is susceptible to degradation. The pyrimidine ring itself can be attacked by nucleophiles, such as hydroxide (B78521) ions, which can lead to ring-opening reactions.[1][2] Additionally, while esters of this compound are known to hydrolyze to the parent carboxylic acid in basic solutions, there is no evidence of rearrangement to 5-acylpyrimidones.[3][4]

Q4: Can this compound undergo decarboxylation?

Yes, decarboxylation is a potential degradation pathway for pyrimidine carboxylic acids.[5] The ease of decarboxylation depends on the position of the carboxyl group on the pyrimidine ring. Studies on related compounds like 5-carboxyuracil have shown that decarboxylation can occur, and the rate is influenced by factors such as temperature and pH.[5]

Q5: What are the recommended storage conditions for this compound solutions?

To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, preparing fresh solutions is advisable. If the experimental protocol allows, using buffered solutions at a pH where the compound exhibits maximum stability (typically near neutral pH, unless otherwise determined) is recommended.

Troubleshooting Guide

If you are observing unexpected degradation of your this compound sample, this guide will help you identify and resolve the potential issues.

Observed Issue: Loss of parent compound peak and/or appearance of unknown peaks in HPLC analysis.

Troubleshooting_Degradation start Unexpected Degradation Observed check_pH Check pH of the solution start->check_pH acidic Acidic Medium (pH < 7) check_pH->acidic basic Basic Medium (pH > 7) check_pH->basic high_temp_acid High Temperature? acidic->high_temp_acid high_temp_basic High Temperature? basic->high_temp_basic decarboxylation Potential Cause: Decarboxylation high_temp_acid->decarboxylation Yes other_factors Consider Other Factors: - Presence of catalysts (metal ions) - Exposure to light (photodegradation) - Oxidizing/reducing agents high_temp_acid->other_factors No solution_acid Solution: - Lower temperature - Adjust pH closer to neutral if possible - Use a co-solvent to reduce water activity decarboxylation->solution_acid ring_opening Potential Cause: Ring Hydrolysis/Opening high_temp_basic->ring_opening Yes high_temp_basic->other_factors No solution_basic Solution: - Lower temperature - Adjust pH closer to neutral - Reduce exposure time to basic conditions ring_opening->solution_basic

Caption: Troubleshooting workflow for unexpected degradation of this compound.

Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected qualitative stability based on the general behavior of pyrimidine derivatives.

ConditionExpected StabilityPrimary Degradation Pathway
Acidic (pH 1-3) ModerateDecarboxylation (at elevated temperatures)
Neutral (pH 6-8) HighMinimal degradation expected
Basic (pH 11-13) LowRing hydrolysis/opening

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to determine its stability profile.[6]

Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Water (HPLC grade or equivalent)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

      • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

      • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Neutral Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of water.

      • Incubate the solution at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point for each condition.

    • Determine the degradation rate constant (k) and half-life (t₁/₂) if sufficient data is collected.

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways for this compound under acidic and basic conditions.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions pyrimidine_acid_acid This compound decarboxylation_product Pyrimidine pyrimidine_acid_acid->decarboxylation_product Decarboxylation (Heat, H+) pyrimidine_acid_base This compound ring_opening_intermediate Ring-Opened Intermediate pyrimidine_acid_base->ring_opening_intermediate Nucleophilic Attack (OH-) degradation_products Further Degradation Products ring_opening_intermediate->degradation_products

Caption: Plausible degradation pathways of this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Regioselective Synthesis of Substituted Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in pyrimidine (B1678525) synthesis?

A1: The main challenges in regioselective pyrimidine synthesis often revolve around controlling the reaction at specific positions of the pyrimidine ring, especially when using unsymmetrical starting materials. Key issues include:

  • Ambiguous Cyclization: With unsymmetrical 1,3-dicarbonyl compounds or substituted amidines, the cyclization can occur in two different ways, leading to a mixture of regioisomers.

  • Competing Side Reactions: Undesired reactions, such as self-condensation of starting materials, hydrolysis, or alternative cyclization pathways (e.g., Hantzsch dihydropyridine (B1217469) synthesis in Biginelli-type reactions), can compete with the desired pyrimidine formation, reducing both yield and regioselectivity.

  • Steric and Electronic Effects: The electronic properties (electron-donating or withdrawing groups) and steric hindrance of substituents on the starting materials can significantly influence the reaction pathway and the final regiochemical outcome.

  • Catalyst and Reaction Condition Dependence: The choice of catalyst (acid, base, or transition metal), solvent, and temperature can dramatically alter the regioselectivity of the reaction.

Q2: How does the choice of catalyst influence regioselectivity?

A2: The catalyst plays a pivotal role in directing the regiochemical outcome of pyrimidine synthesis.

  • Brønsted and Lewis Acids: In reactions like the Biginelli and Pinner syntheses, acid catalysts activate carbonyl groups and promote cyclization. The nature and strength of the acid can influence which carbonyl group is preferentially activated, thereby directing the cyclization.

  • Transition Metal Catalysts: Transition metals like iridium, copper, iron, and zirconium can achieve high regioselectivity through different mechanisms. For instance, iridium-pincer complexes can catalyze the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. Copper catalysts are effective in cycloaddition reactions involving alkynes, with the regioselectivity often governed by the coordination of the metal to the substrates.

  • Organocatalysts: Chiral organocatalysts can be employed to achieve enantioselective Biginelli reactions, where the catalyst controls both the stereochemistry and potentially the regiochemistry.

Q3: Can microwave irradiation improve regioselectivity and yield?

A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool in pyrimidine synthesis. It can lead to significantly shorter reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating. The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over competing side reactions.

Troubleshooting Guides

Guide 1: Biginelli Reaction Troubleshooting

The Biginelli reaction is a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While highly useful, it can present challenges.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired DHPM - Inactive catalyst- Suboptimal reaction temperature or time- Poor solubility of reactants- Impure starting materials- Catalyst Activity: Ensure the catalyst is active. For reusable catalysts, regeneration may be necessary. For acid catalysts, check the concentration.- Reaction Conditions: Monitor the reaction by TLC to optimize time and temperature. A moderate increase in temperature or longer reaction time may be needed.- Solvent: While often performed in ethanol (B145695) or solvent-free, exploring other solvents may improve solubility and yield.- Reactant Purity: Use high-purity aldehydes, β-ketoesters, and urea (B33335)/thiourea.
Formation of Hantzsch Dihydropyridine Byproduct (often fluorescent) The Hantzsch pathway competes with the Biginelli reaction, especially at higher temperatures where urea can decompose to ammonia.- Lower Reaction Temperature: Running the reaction at a lower temperature can significantly suppress the Hantzsch pathway.- Catalyst Selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.- Order of Addition: Adding the urea last can sometimes minimize its decomposition.
Formation of Knoevenagel Condensation Product The aldehyde and β-ketoester can undergo a Knoevenagel condensation, which is a competing side reaction.- Catalyst Choice: A milder catalyst or optimizing the catalyst loading can reduce the rate of Knoevenagel condensation.- Control Temperature: Lowering the reaction temperature can help favor the Biginelli pathway.
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient activation or reaction time.- Increase Reaction Time/Temperature: Monitor the reaction by TLC and adjust conditions accordingly.- Microwave Irradiation: Consider using microwave synthesis to drive the reaction to completion.
Formation of Oxidized Pyrimidine Impurity The dihydropyrimidine (B8664642) product can be susceptible to oxidation during the reaction or workup.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Mild Workup: Avoid strong oxidizing agents during the workup procedure.
Guide 2: Pinner Pyrimidine Synthesis Troubleshooting

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Regioselectivity is a key challenge with unsymmetrical dicarbonyls.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Pyrimidine - Hydrolysis of amidine or intermediates- Self-condensation of the 1,3-dicarbonyl compound- Incomplete cyclization- Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis. Use freshly prepared or purified amidine salts.- pH Control: The reaction is sensitive to pH. Careful control of the acidic or basic conditions is crucial.- **Temperature

Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of pyrimidine-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many pyrimidine-based drugs?

Pyrimidine-based drugs often exhibit poor oral bioavailability due to a combination of factors. A primary reason is their low aqueous solubility, which limits the dissolution of the drug in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2][3] Additionally, many pyrimidine (B1678525) analogs are subject to first-pass metabolism in the gut wall and liver, where enzymes can rapidly degrade the drug before it reaches systemic circulation.[4] Some pyrimidine derivatives may also have low permeability across the intestinal epithelium.[5][6]

Q2: What are the main strategic approaches to improve the oral bioavailability of pyrimidine-based drugs?

There are three main pillars for enhancing the oral bioavailability of pyrimidine-based drugs:

  • Chemical Modification: This primarily involves creating prodrugs, which are inactive derivatives of the parent drug that are chemically modified to have more favorable properties for absorption.[3][7][8][9][10][11] Once absorbed, the prodrug is metabolized into the active drug.

  • Formulation Strategies: These approaches focus on the drug's delivery system to improve its dissolution and absorption. Key strategies include particle size reduction (micronization and nanosizing), the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and the creation of solid dispersions and cyclodextrin (B1172386) complexes.[1][2][12][13]

  • Use of Absorption Enhancers: These are excipients included in the formulation to improve drug absorption by various mechanisms, such as increasing membrane fluidity or opening tight junctions between intestinal cells.[14][15][16][17]

Q3: How do prodrugs enhance the oral bioavailability of pyrimidine nucleosides?

Prodrug strategies for pyrimidine nucleosides are designed to overcome specific barriers to absorption.[8][18] For instance, modifying the nucleoside to be more lipophilic can enhance its ability to cross the intestinal cell membrane.[10] Prodrugs can also be designed to be resistant to enzymatic degradation in the GI tract.[8] A notable approach is the ProTide (Pro-Nucleotide) technology, where the monophosphate of a nucleoside analogue is masked with an aromatic group and an amino acid ester. This strategy helps the drug bypass the initial, often inefficient, phosphorylation step required for activation and protects it from degradation.[8][18]

Q4: What are the advantages of using nanotechnology-based drug delivery systems for pyrimidine analogs?

Nanotechnology-based systems, such as nanoparticles and nanoemulsions, offer several advantages for improving the oral bioavailability of pyrimidine drugs.[12] By reducing the particle size to the nanometer range, the surface area-to-volume ratio of the drug is significantly increased, which can lead to enhanced dissolution rates and improved absorption. Furthermore, some nanocarriers can protect the drug from degradation in the GI tract and can be designed to target specific areas of the intestine for release.[12]

Troubleshooting Guides

Issue 1: Unexpectedly Low In Vivo Bioavailability Despite Good In Vitro Dissolution

Possible Cause 1: High First-Pass Metabolism

  • Troubleshooting: Your drug may be rapidly metabolized in the intestinal wall or liver. To investigate this, conduct an in vitro metabolism study using liver microsomes or hepatocytes. If significant metabolism is observed, consider a prodrug approach to mask the metabolic site or co-administer a metabolic inhibitor (in preclinical studies).

Possible Cause 2: Efflux Transporter Activity

  • Troubleshooting: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. A bidirectional Caco-2 permeability assay can help identify if efflux is occurring.[19] If the efflux ratio (Papp(B-A)/Papp(A-B)) is greater than 2, it indicates active efflux.[19] Strategies to overcome this include the use of P-gp inhibitors in the formulation or chemical modification of the drug to reduce its affinity for the transporter.

Possible Cause 3: Poor Permeability

  • Troubleshooting: Even with good dissolution, the drug may not effectively pass through the intestinal epithelium. The Caco-2 permeability assay is the standard in vitro model to assess this.[19][20][21] Low apparent permeability (Papp) values suggest poor absorption. In this case, formulation strategies that enhance permeability, such as the inclusion of permeation enhancers, or chemical modification to increase lipophilicity, may be necessary.

Issue 2: Inconsistent or Poor Drug Release from a Solid Dispersion Formulation

Possible Cause 1: Drug Recrystallization

  • Troubleshooting: The amorphous drug within the solid dispersion may have recrystallized over time, leading to a decrease in dissolution rate. Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for crystallinity in your formulation. To prevent this, ensure the drug-polymer miscibility is optimal and consider using a higher concentration of a suitable polymer.

Possible Cause 2: Inappropriate Polymer Selection

  • Troubleshooting: The chosen polymer may not be effectively preventing drug recrystallization or may not be dissolving at the desired rate in the GI fluids. Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find one that is compatible with your drug and provides the desired release profile.

Issue 3: Phase Separation or Drug Precipitation in Lipid-Based Formulations (e.g., SEDDS)

Possible Cause 1: Poor Drug Solubility in the Lipid Vehicle

  • Troubleshooting: The drug may have limited solubility in the oil, surfactant, or co-surfactant used in your formulation, leading to precipitation upon storage or after emulsification. Determine the solubility of your drug in individual excipients to select the most appropriate components. Constructing a ternary phase diagram can help identify the optimal concentration ranges of the oil, surfactant, and co-surfactant to ensure the drug remains solubilized.

Possible Cause 2: Unfavorable Emulsification Performance

  • Troubleshooting: The formulation may not be forming a stable microemulsion or nanoemulsion upon contact with aqueous media, leading to drug precipitation. Evaluate the emulsification performance by visual observation and measure the globule size and polydispersity index (PDI) of the resulting emulsion. Adjusting the surfactant-to-oil ratio or the HLB (hydrophile-lipophile balance) of the surfactant system can improve emulsification.

Quantitative Data Summary

StrategyPyrimidine DrugFold Increase in Oral BioavailabilityReference
Prodrug Modification 5-Fluorouracil (5-FU)Doxifluridine, an oral prodrug, achieves therapeutic concentrations of 5-FU.[8][18]
Chemical Modification Pyrazolo-pyridone inhibitor25-fold improved plasma exposure compared to the parent compound.[22]
Formulation (GIPET) Alendronate12-fold increase relative to the marketed product.[14]
Pharmacokinetic Profile Compound 24 (a novel pyrimidine derivative)Achieved an oral bioavailability (F) of 40.7%.[5]
Pharmacokinetic Profile Compound 48 (a novel pyrimidine derivative)Demonstrated an oral bioavailability (F) of 31.8%.[5]

Experimental Protocols

In Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from a solid dosage form.

Methodology (USP Apparatus 2 - Paddle Method):

  • Preparation of Dissolution Medium: Prepare a suitable dissolution medium that mimics physiological conditions (e.g., 0.1 N HCl for gastric fluid, phosphate (B84403) buffer pH 6.8 for intestinal fluid).[23] The volume is typically 900 mL.[24] Deaerate the medium before use.

  • Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.[23][24]

  • Test Initiation: Place a single dosage form (e.g., tablet, capsule) into each vessel. Start the paddle rotation at a specified speed (commonly 50 or 75 rpm).[25]

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.[24] Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To predict in vivo drug absorption by measuring the rate of drug transport across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[19][20][21]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 18-22 days to allow them to differentiate and form a polarized monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[21][26] A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[26]

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (at a known concentration) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate the plate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Study (Basolateral to Apical - B to A for efflux):

    • Perform the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment.[19]

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[19]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a drug after oral administration in an animal model (e.g., rats, mice) to calculate key parameters like Cmax, Tmax, AUC, and oral bioavailability (F).[4][27][28]

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose of the drug to one group of animals to determine clearance and serve as a reference for bioavailability calculation.[4]

    • Oral (PO) Group: Administer a single oral dose of the drug formulation to a second group of animals via oral gavage.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated bioanalytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the plasma drug concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

    • Calculate the absolute oral bioavailability (F) using the formula:

      • F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

G cluster_0 Chemical Modification Strategy cluster_1 Absorption Pathway PyrimidineDrug Pyrimidine Drug (Low Bioavailability) Prodrug Prodrug Derivative (Improved Lipophilicity/ Enzymatic Stability) PyrimidineDrug->Prodrug Chemical Synthesis ActiveDrug Active Drug (In Systemic Circulation) Prodrug->ActiveDrug In Vivo Metabolism (Post-Absorption) OralAdmin Oral Administration Prodrug->OralAdmin GITract GI Tract OralAdmin->GITract IntestinalWall Intestinal Wall GITract->IntestinalWall Absorption SystemicCirculation Systemic Circulation IntestinalWall->SystemicCirculation

Caption: Prodrug strategy to enhance oral bioavailability.

G cluster_0 Experimental Workflow Start Start: New Formulation Dissolution In Vitro Dissolution Test Start->Dissolution Dissolution->Start Poor Release (Reformulate) Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Good Release Caco2->Start Poor Permeability (Reformulate) InVivo In Vivo PK Study (Animal Model) Caco2->InVivo Good Permeability InVivo->Start Poor Bioavailability (Reformulate) Decision Decision: Proceed to further development? InVivo->Decision Good Bioavailability Decision->Start No (Reformulate) End End Decision->End Yes

Caption: Workflow for evaluating oral bioavailability.

G cluster_0 Signaling Pathway of Drug Absorption Barriers Drug Oral Pyrimidine Drug Lumen GI Lumen Drug->Lumen Epithelium Intestinal Epithelium Lumen->Epithelium Absorption DissolutionBarrier Dissolution Barrier (Low Solubility) Lumen->DissolutionBarrier PortalVein Portal Vein Epithelium->PortalVein PermeabilityBarrier Permeability Barrier (Efflux Pumps, Tight Junctions) Epithelium->PermeabilityBarrier Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation MetabolismBarrier First-Pass Metabolism (CYP Enzymes) Liver->MetabolismBarrier

Caption: Barriers to oral drug absorption.

References

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance mechanisms to pyrimidine-based anticancer drugs during in-vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Higher than expected IC50 value for a pyrimidine (B1678525) analog (e.g., 5-FU, Gemcitabine) in a cancer cell line.

  • Potential Cause 1: Upregulation of the target enzyme. In the case of 5-Fluorouracil (5-FU), resistance can be caused by the amplification of its target enzyme, thymidylate synthase (TS).[1][2]

    • Solution: Quantify Target Enzyme Expression. Perform Western blot or qRT-PCR to compare the expression level of the target enzyme in your experimental cells versus a known sensitive cell line.

    • Solution: Combination Therapy. Consider co-treatment with a direct inhibitor of the upregulated enzyme if available, or explore synergistic effects with other classes of anticancer drugs.[3]

  • Potential Cause 2: Decreased activity of activating enzymes. Pyrimidine analogs are pro-drugs that require enzymatic activation. For instance, gemcitabine's efficacy is dependent on the activity of deoxycytidine kinase (dCK).[4][5][6] Downregulation or inactivating mutations in these kinases can lead to resistance.[7]

    • Solution: Assess Activating Enzyme Function. Measure the enzymatic activity of key kinases (e.g., dCK, UCK) in cell lysates. Gene sequencing can identify potential mutations.

    • Solution: Bypass the Activation Step. If possible, use a phosphorylated analog of the drug, though cell permeability may be a challenge.

  • Potential Cause 3: Increased drug efflux. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5][8]

    • Solution: Use Efflux Pump Inhibitors. Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil, tariquidar) to see if the IC50 of your pyrimidine inhibitor decreases.[9]

    • Solution: Quantify Transporter Expression. Use flow cytometry or Western blot to measure the surface expression of relevant ABC transporters.

  • Potential Cause 4: Activation of the pyrimidine salvage pathway. Cancer cells can compensate for the inhibition of de novo pyrimidine synthesis by upregulating salvage pathways, which recycle pyrimidines from the extracellular environment.[4]

    • Solution: Inhibit the Salvage Pathway. Co-treatment with an inhibitor of a key salvage pathway enzyme, such as thymidine (B127349) kinase (TK), can re-sensitize cells to the primary drug.[4]

    • Solution: Uridine Rescue Experiment. To confirm that the drug's effect is due to inhibition of de novo pyrimidine synthesis, supplement the culture medium with uridine. This should rescue the cells from the drug's cytotoxic effects.[9][10]

Issue 2: Acquired resistance in a previously sensitive cell line after prolonged drug exposure.

  • Potential Cause: Alterations in apoptotic pathways. Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak), making them less susceptible to drug-induced cell death.[11][12]

    • Solution: Profile Apoptotic Proteins. Use Western blotting to assess the expression levels of key Bcl-2 family proteins and other apoptosis regulators.

    • Solution: Modulate Apoptotic Pathways. Consider co-treatment with BH3 mimetics (e.g., navitoclax, venetoclax) to inhibit anti-apoptotic proteins and restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to 5-Fluorouracil (5-FU)?

A1: The primary mechanisms of resistance to 5-FU include:

  • Upregulation of Thymidylate Synthase (TS): Increased levels of the target enzyme can overcome the inhibitory effects of 5-FU's active metabolite, FdUMP.[1][2]

  • Increased Dihydropyrimidine Dehydrogenase (DPD) activity: DPD is the rate-limiting enzyme in the catabolism of 5-FU. Higher DPD activity leads to faster drug inactivation.[13]

  • Alterations in Drug Metabolism: Decreased activity of enzymes required for 5-FU activation, such as orotate (B1227488) phosphoribosyltransferase (OPRT).

  • Evasion of Apoptosis: Changes in the expression of apoptotic regulatory proteins that prevent drug-induced cell death.[1][13]

Q2: How can I overcome gemcitabine (B846) resistance in my cell line?

A2: Strategies to overcome gemcitabine resistance include:

  • Combination Therapy: Combining gemcitabine with other agents, such as those targeting DNA repair pathways or signal transduction pathways like PI3K/Akt, can have synergistic effects.[6][14]

  • Targeting Nucleoside Transporters: Gemcitabine requires nucleoside transporters, primarily hENT1, to enter the cell. Strategies to enhance transporter expression or function could improve drug uptake.[5][6]

  • Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine's active diphosphate (B83284) form inhibits RNR. Overexpression of RNR subunits (RRM1/RRM2) is a resistance mechanism. Co-treatment with RNR inhibitors can restore sensitivity.[5][6]

Q3: What is the role of the tumor microenvironment in pyrimidine analog resistance?

A3: The tumor microenvironment can contribute to resistance by:

  • Secretion of protective factors: Cancer-associated fibroblasts (CAFs) can secrete factors that promote survival and inhibit apoptosis in tumor cells.[12]

  • Creating physical barriers: A dense extracellular matrix can limit drug delivery to the tumor cells.[6]

  • Inducing hypoxia: Hypoxia can select for more resistant cell populations and upregulate survival pathways.[15]

Q4: How do I develop a drug-resistant cell line for my experiments?

A4: A common method for developing a drug-resistant cell line is through continuous exposure to escalating doses of the drug.[16]

  • Start by treating the parental cell line with the IC50 concentration of the drug.

  • Allow the surviving cells to recover and repopulate.

  • Gradually increase the drug concentration in a stepwise manner over several weeks or months.

  • Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.[16]

Quantitative Data Summary

Table 1: Examples of IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

Cell LineDrugSensitive IC50 (µM)Resistant IC50 (µM)Fold Resistance
Colon Cancer5-Fluorouracil5 - 1050 - 2005 - 40
Pancreatic CancerGemcitabine0.01 - 0.11 - 1010 - 100

Note: These are representative value ranges and can vary significantly between specific cell lines and experimental conditions.

Key Experimental Protocols

Protocol 1: Assessment of Drug Sensitivity using a Cell Viability Assay (e.g., MTT, WST-1)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine-based drug. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Viability Reagent Addition: Add the viability reagent (e.g., WST-1) to each well and incubate for the recommended time (e.g., 0.5-4 hours).[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[16]

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[16]

Protocol 2: Western Blot for Detection of Resistance-Associated Proteins

  • Cell Lysis: Treat sensitive and resistant cells with the drug of interest for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Thymidylate Synthase, Bcl-2, P-gp).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

cluster_0 Pyrimidine De Novo Synthesis cluster_1 5-FU Action & Resistance UMP UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA_synthesis DNA Synthesis dTTP->DNA_synthesis 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP Activation TS_inhibition TS Inhibition FdUMP->TS_inhibition TS_inhibition->dTMP TS_upregulation TS Upregulation (Resistance) TS_upregulation->TS_inhibition Counteracts

Caption: Mechanism of 5-FU action and a key resistance pathway.

cluster_0 Experimental Workflow: IC50 Determination start Seed Cells in 96-well plate treat Add Serial Dilutions of Pyrimidine Analog start->treat incubate Incubate for 48-72 hours treat->incubate assay Add Cell Viability Reagent incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of an anticancer drug.

cluster_0 Drug Influx/Efflux cluster_1 Overcoming Efflux Drug_ext Extracellular Drug Drug_int Intracellular Drug Drug_ext->Drug_int Influx Target Intracellular Target Drug_int->Target EffluxPump Efflux Pump (e.g., P-gp) Drug_int->EffluxPump EffluxPump->Drug_ext Efflux (Resistance) EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibits

Caption: Role of efflux pumps in drug resistance and inhibition.

References

minimizing side-product formation in multicomponent reactions for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation in the multicomponent synthesis of pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrimidines, particularly through the widely-used Biginelli and Hantzsch reactions.

Issue 1: Low Yield of the Desired Dihydropyrimidine (B8664642) (Biginelli Reaction)

Q: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidine (DHPM). What are the potential causes and how can I improve the yield?

A: Low yields in the Biginelli reaction can stem from several factors, including inefficient catalysts, suboptimal reaction conditions, or issues with starting material purity.[1]

Troubleshooting Steps:

  • Catalyst Activity:

    • Ensure your catalyst is active. Reusable catalysts may require regeneration.

    • For Brønsted acids like HCl, verify the concentration is appropriate.[1]

    • Consider using a more efficient catalyst. Lewis acids such as Yb(OTf)₃ or InCl₃ have been shown to improve yields and shorten reaction times.[2]

  • Reaction Conditions:

    • Temperature: The reaction may need a moderate temperature increase to proceed to completion. However, excessively high temperatures can promote side reactions.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1]

    • Solvent: While ethanol (B145695) is commonly used, exploring other solvents or solvent-free conditions, such as ball milling, can enhance yields for specific substrates.[1][3] Microwave irradiation has also been demonstrated to accelerate the reaction and improve yields, often under solvent-free conditions.[4][5]

  • Reactant Purity and Stoichiometry:

    • Confirm the purity of your aldehyde, β-ketoester, and urea (B33335)/thiourea (B124793). Impurities can inhibit the reaction.

    • A slight excess of urea or thiourea is often used to drive the reaction towards the product.

Issue 2: Multiple Spots Observed on TLC Plate

Q: My TLC plate shows multiple spots, indicating the presence of side-products. What are the common side-products in the Biginelli reaction and how can I minimize them?

A: The formation of multiple spots on a TLC plate is a common issue, often due to the formation of specific side-products.

Common Side-Products and Solutions:

  • Hantzsch-type 1,4-Dihydropyridine (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[1]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of the Hantzsch byproduct. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1]

  • Knoevenagel Condensation Product: This intermediate forms from the reaction between the aldehyde and the β-ketoester. If it fails to cyclize, it will appear as a byproduct.

    • Solution: The choice of catalyst is crucial. Strong Brønsted acids can sometimes favor the Knoevenagel condensation over the complete Biginelli reaction. Using a milder catalyst or optimizing catalyst loading can help.

  • Michael Addition Adducts: The enolate of the β-ketoester can react with the Knoevenagel product to form an open-chain adduct that does not cyclize.

    • Solution: Optimizing reaction conditions, such as temperature and catalyst, can favor the desired cyclization pathway.

The following diagram illustrates the main reaction pathway for the Biginelli reaction and where common side reactions diverge.

Biginelli_Reaction_Pathway reactant reactant product product side_product side_product intermediate intermediate Aldehyde Aldehyde Acyliminium Acyliminium Ion Intermediate Aldehyde->Acyliminium Condensation Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Knoevenagel Condensation Hantzsch Hantzsch Dihydropyridine Aldehyde->Hantzsch Hantzsch Reaction beta_Ketoester β-Ketoester Enol Ketoester Enol beta_Ketoester->Enol Tautomerization beta_Ketoester->Knoevenagel Knoevenagel Condensation beta_Ketoester->Hantzsch Hantzsch Reaction Michael Michael Adduct beta_Ketoester->Michael Michael Addition Urea Urea Urea->Acyliminium Condensation Urea->Hantzsch Hantzsch Reaction Adduct Open-Chain Adduct Acyliminium->Adduct Addition Enol->Adduct Addition DHPM Dihydropyrimidine (Desired Product) Adduct->DHPM Cyclization & Dehydration Knoevenagel->Michael Michael Addition

Biginelli reaction pathway and common side reactions.
Issue 3: Difficulty with Product Purification

Q: I am struggling to purify my pyrimidine (B1678525) product. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the product and byproducts.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid Biginelli products. Ethanol is a commonly used solvent for recrystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel can be employed. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Washing: Washing the crude solid product with a cold solvent in which the impurities are more soluble can help remove them.

Frequently Asked Questions (FAQs)

Q1: How does microwave irradiation improve the Biginelli reaction? A1: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[4][6] This is attributed to rapid and uniform heating of the reaction mixture.[4] In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which is environmentally friendly.[5]

Q2: What is the role of the catalyst in the Biginelli reaction? A2: The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde for nucleophilic attack and facilitating the cyclization and dehydration steps.[2][7] The choice of catalyst can significantly impact the reaction rate, yield, and even the product distribution.[1][8]

Q3: How can I control regioselectivity in the synthesis of unsymmetrical pyrimidines? A3: Controlling regioselectivity, especially when using unsymmetrical starting materials, can be achieved by several methods. The choice of solvent can influence the reaction pathway.[9] Additionally, the use of directing groups on the reactants or specific catalysts can favor the formation of a single regioisomer.[10]

Q4: What are the key differences between the Biginelli and Hantzsch pyrimidine syntheses? A4: The Biginelli reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[7] The Hantzsch synthesis, on the other hand, is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to produce dihydropyridines, which are subsequently oxidized to pyridines.[11][12] While both are multicomponent reactions, they produce different heterocyclic cores.

Data Presentation

The following tables summarize quantitative data on the effect of various catalysts and reaction conditions on the yield of the Biginelli reaction.

Table 1: Comparison of Different Lewis Acid Catalysts in the Biginelli Reaction

Catalyst (20 mol%)Reaction Time (h)Yield (%)
NaCl2410
MgCl₂2415
CaCl₂2420
FeCl₃492
CuCl₂685
ZnCl₂590
SnCl₂·2H₂O395

Reaction conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), room temperature, solvent-free.

Table 2: Effect of Microwave Irradiation on the Biginelli Reaction

EntryAldehydeConditionsTimeYield (%)
1BenzaldehydeConventional (80°C, EtOH)5 h75
2BenzaldehydeMicrowave (Solvent-free)3 min92
34-ChlorobenzaldehydeConventional (80°C, EtOH)6 h78
44-ChlorobenzaldehydeMicrowave (Solvent-free)4 min95
54-MethoxybenzaldehydeConventional (80°C, EtOH)4 h82
64-MethoxybenzaldehydeMicrowave (Solvent-free)2.5 min96

Conventional heating was performed in ethanol with a catalytic amount of sulfamic acid. Microwave irradiation was performed under solvent-free conditions with sulfamic acid as the catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst under solvent-free conditions.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or thiourea (15 mmol)

  • Lewis acid catalyst (e.g., SnCl₂·2H₂O) (2 mmol, 20 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, urea/thiourea, and the Lewis acid catalyst.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 3-5 hours), add a small amount of cold water and stir for 5 minutes.

  • Filter the solid product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Hantzsch Dihydropyridine Synthesis

This protocol outlines the synthesis of Hantzsch esters (1,4-dihydropyridines).

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (20 mmol)

  • Ammonium (B1175870) acetate (10 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in multicomponent pyrimidine synthesis.

troubleshooting_workflow start_end start_end decision decision process process successful successful start Start: Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions (Temp, Time) check_purity->review_conditions assess_catalyst Assess Catalyst Activity/Loading review_conditions->assess_catalyst optimize Systematically Optimize Parameters assess_catalyst->optimize identify_byproducts Identify Byproducts (TLC, NMR, MS) optimize->identify_byproducts modify_purification Modify Purification Strategy identify_byproducts->modify_purification success Successful Synthesis modify_purification->success

A general workflow for troubleshooting pyrimidine synthesis.

References

Technical Support Center: Optimization of SNAr Reactions on the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions on the pyrimidine (B1678525) core.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on pyrimidine substrates, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
1. Low to No Product Yield a. Insufficiently activated pyrimidine ring: The pyrimidine ring requires electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1] b. Poor leaving group: The nature of the leaving group significantly impacts reaction efficiency.[1] c. Weak nucleophile: The strength of the nucleophile is crucial for a successful reaction.[1] d. Suboptimal reaction temperature: The reaction may require thermal energy to proceed at an adequate rate.[1] e. Inappropriate solvent: The solvent plays a key role in solvating the nucleophile and facilitating the reaction.[1] f. Unsuitable or weak base: For reactions involving nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile or neutralize the acid generated.[1]a. Ensure the pyrimidine substrate possesses adequate electron-withdrawing substituents. b. Use a substrate with a good leaving group. The general reactivity order for halogens in SNAr is F > Cl > Br > I.[1] c. Increase the nucleophilicity of the attacking species. For instance, using an alkoxide instead of an alcohol can significantly improve the reaction rate.[1] d. Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to improve yields and shorten reaction times.[1] e. Employ polar aprotic solvents such as DMF, DMSO, or THF.[1] f. For amine nucleophiles, use a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). For alcohol nucleophiles, a stronger base is needed to generate the more nucleophilic alkoxide.
2. Formation of Multiple Products / Isomers a. Competing reaction at different positions (e.g., C2 vs. C4): The regioselectivity of SNAr on di-substituted pyrimidines is highly dependent on the electronic environment of the ring.[1][2] b. Di-substitution instead of mono-substitution: This occurs when the mono-substituted product is reactive enough to undergo a second substitution.a. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[2][3] However, this can be influenced by other substituents. An electron-donating group at C6 can favor substitution at C2.[1][2] Modifying the nucleophile can also alter regioselectivity; for instance, tertiary amine nucleophiles have shown high C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[4] b. Use a stoichiometric amount of the nucleophile, lower the reaction temperature, or consider using a less reactive nucleophile.[1]
3. Side Reactions a. Solvolysis (reaction with the solvent): Nucleophilic solvents like methanol (B129727) or ethanol (B145695) can compete with the intended nucleophile.[1][5] b. Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or product.[1] c. Ring-opening or degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1]a. Use a non-nucleophilic solvent. If an alcohol is the desired nucleophile, it can be used as the solvent, but this may lead to solvolysis if other nucleophiles are present.[1][5] b. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] c. Employ milder bases and reaction temperatures.
4. Difficulty in Product Purification a. Highly polar product: The product may be difficult to separate from polar byproducts or residual base.a. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Acid-base extraction can be effective for separating basic or acidic products and impurities. Recrystallization is often a good purification method for solid products. If column chromatography is necessary, experiment with different solvent systems or stationary phases.[1]

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?

A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack.[1] When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto one of the electronegative nitrogen atoms through resonance.[1] This stabilization of the intermediate lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1]

Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?

A2: The typical order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is usually the attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom makes the carbon to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack.[1]

Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines like 2,4-dichloropyrimidine?

A3: Substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions.[2] While substitution generally occurs preferentially at the C4 position in 2,4-dichloropyrimidine, this can be altered:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][2]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[1]

Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?

A4: The base plays a crucial role in reactions involving amine and alcohol nucleophiles:

  • With amine nucleophiles: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrohalic acid (e.g., HCl) that is formed during the reaction.

  • With alcohol nucleophiles: A base is used to deprotonate the alcohol to form the corresponding alkoxide. Alkoxides are significantly more nucleophilic than their parent alcohols, which often leads to a substantial increase in the reaction rate.

Experimental Protocols

General Protocol for SNAr Reaction of a Chloropyrimidine with an Amine Nucleophile

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chloropyrimidine (1.0 equivalent) and the amine nucleophile (1.0-1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method such as column chromatography or recrystallization.

Visualizations

SNAr_Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in SNAr Reactions start Low or No Product Yield check_activation Is the pyrimidine ring sufficiently activated? start->check_activation check_lg Is the leaving group adequate? (F > Cl > Br > I) check_activation->check_lg Yes add_ewg Consider a substrate with stronger EWGs check_activation->add_ewg No check_nucleophile Is the nucleophile strong enough? check_lg->check_nucleophile Yes change_lg Use a substrate with a better leaving group check_lg->change_lg No check_temp Is the reaction temperature optimal? check_nucleophile->check_temp Yes increase_nucleophilicity Increase nucleophile strength (e.g., alkoxide from alcohol) check_nucleophile->increase_nucleophilicity No check_solvent Is the solvent appropriate? (Polar aprotic) check_temp->check_solvent Yes increase_temp Increase temperature / Use microwave check_temp->increase_temp No check_base Is a suitable base used? check_solvent->check_base Yes change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No solution Reaction Optimized check_base->solution Yes add_base Add an appropriate base (e.g., TEA, DIPEA) check_base->add_base No add_ewg->check_lg change_lg->check_nucleophile increase_nucleophilicity->check_temp increase_temp->check_solvent change_solvent->check_base add_base->solution

Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions.

Regioselectivity_Factors Factors Influencing Regioselectivity in 2,4-Dichloropyrimidines pyrimidine 2,4-Dichloropyrimidine c4_attack Attack at C4 (Generally Favored) pyrimidine->c4_attack Default Pathway substituents Substituents on the Ring pyrimidine->substituents nucleophile Nature of the Nucleophile pyrimidine->nucleophile c2_attack Attack at C2 edg_c6 Electron-Donating Group at C6 substituents->edg_c6 EDG at C6 ewg_c5 Electron-Withdrawing Group at C5 substituents->ewg_c5 EWG at C5 tertiary_amine Tertiary Amine Nucleophile nucleophile->tertiary_amine Tertiary Amine with EWG at C5 edg_c6->c2_attack ewg_c5->c4_attack tertiary_amine->c2_attack

Caption: Factors influencing the regioselectivity of SNAr reactions.

References

Validation & Comparative

A Comparative Analysis of Pyrimidine-5-carboxylic Acid and its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pyrimidine-5-carboxylic acid and its bioisosteres, focusing on their physicochemical properties, biological activities, and therapeutic potential. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and understanding the impact of bioisosteric replacement of the carboxylic acid group is crucial for the rational design of novel therapeutics.[1][2][3] This analysis is supported by experimental data from peer-reviewed literature to inform future research and development in areas such as oncology and virology.

Introduction to this compound and the Rationale for Bioisosteric Replacement

This compound is a heterocyclic organic compound with the molecular formula C5H4N2O2.[4] The pyrimidine ring is a fundamental component of nucleobases like thymine, cytosine, and uracil, making it a key pharmacophore in the design of drugs that interfere with nucleic acid metabolism.[2][5] The carboxylic acid moiety at the 5-position is often crucial for target engagement, frequently through hydrogen bonding or ionic interactions.[6]

However, the presence of a carboxylic acid group can present challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for off-target effects.[6][7] Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a widely used strategy to overcome these limitations while retaining or improving biological activity.[7][8][9] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles.[10][11][12][13]

This guide will focus on the comparative analysis of this compound and its analogs, with a particular emphasis on compounds targeting Orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine biosynthesis pathway.

Physicochemical Properties

The physicochemical properties of a drug candidate significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a carboxylic acid with a bioisostere can modulate properties such as acidity (pKa), lipophilicity (logP/logD), and membrane permeability.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and a Common Bioisostere.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)Rationale for Comparison
pKa ~4-5~4.5-5.0Similar acidity ensures comparable ionization state at physiological pH, crucial for mimicking ionic interactions.[11][12]
Lipophilicity (logP) Generally lowerGenerally higherIncreased lipophilicity of the tetrazole can improve membrane permeability and oral bioavailability.[12]
Hydrogen Bonding Acts as both H-bond donor and acceptorActs as both H-bond donor and acceptorBoth groups can engage in similar hydrogen bonding interactions with target proteins.[11]
Metabolic Stability Susceptible to glucuronidationGenerally more resistant to metabolismTetrazoles are often more metabolically stable, leading to a longer half-life.[12]

Biological Activity: Targeting OMP Decarboxylase

OMP decarboxylase (OMPDC) catalyzes the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides.[5] Inhibition of OMPDC depletes the pyrimidine pool, thereby halting DNA and RNA synthesis and inhibiting cell proliferation and viral replication.[14][15][16] This makes OMPDC an attractive target for anticancer and antiviral therapies.[15][17]

Pyrazofurin (B1679906): A Key Bioisosteric Analog

Pyrazofurin, an antibiotic with a pyrazole (B372694) ring instead of a pyrimidine ring, is a well-studied inhibitor of OMP decarboxylase.[14][15][18] It acts as a prodrug and is converted intracellularly to its 5'-monophosphate derivative, which is a potent competitive inhibitor of OMPDC.[15]

Comparative Biological Data

The following tables summarize the in vitro activity of pyrazofurin and other pyrimidine analogs against OMPDC, various cancer cell lines, and viruses.

Table 2: Inhibition of Orotidine 5'-Monophosphate Decarboxylase (OMPDC).

CompoundTarget EnzymeKi (nM)Assay MethodReference
6-Amino-UMPS. cerevisiae ODCase840Isothermal Titration Calorimetry[17]
6-Cyano-UMPS. cerevisiae ODCase29,000Isothermal Titration Calorimetry[17]
Pyrazofurin 5'-monophosphateS. cerevisiae ODCaseLow nanomolar rangeNot specified[15]

Table 3: Cytotoxicity against Human Cancer Cell Lines.

CompoundCell LineIC50 (µM)Assay DurationReference
PyrazofurinHEP-2 (Head and Neck)0.06 - 0.3724-96 h[14]
PyrazofurinUMSCC-14B (Head and Neck)0.06 - 0.3724-96 h[14]
PyrazofurinUMSCC-14C (Head and Neck)0.06 - 0.3724-96 h[14]

Table 4: Antiviral Activity.

CompoundVirusCell LineED50 (µM)Reference
PyrazofurinParainfluenza type 3Vero2.8 - 20[14]
PyrazofurinMeaslesVero2.8 - 20[14]
PyrazofurinVacciniaVero2.8 - 20[14]
PyrazofurinHerpes simplex type 2Vero2.8 - 20[14]
PyrazofurinRift Valley fever virusNot specifiedNot specified[19]
PyrazofurinLassa virusNot specifiedNot specified[19]

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway and Inhibition

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of OMP decarboxylase and its inhibition by pyrazofurin 5'-monophosphate.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Aspartate Aspartate + Carbamoyl Phosphate Orotate Orotate Aspartate->Orotate Multiple Steps OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyl- transferase PRPP PRPP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase (ODCase) Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides Kinases DNA_RNA DNA and RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Pyrazofurin_MP Pyrazofurin 5'-monophosphate Pyrazofurin_MP->OMP Competitive Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Synthesis of Pyrimidine-5-carboxylic acid and Bioisosteres Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification OMPDC_Assay OMP Decarboxylase Inhibition Assay (Ki) Purification->OMPDC_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Purification->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (ED50) Purification->Antiviral_Assay SAR Structure-Activity Relationship (SAR) Analysis OMPDC_Assay->SAR Cytotoxicity_Assay->SAR Antiviral_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Validating the Mechanism of Action for Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them one of the most important classes of drug targets.[3] Pyrimidine-based scaffolds, particularly the pyrazolo[3,4-d]pyrimidine core, are recognized as "privileged scaffolds" in kinase inhibitor design.[1][4] This is due to their structural resemblance to the adenine (B156593) ring of ATP, allowing them to effectively compete for the ATP-binding site in the kinase active domain.[1] Well-known drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, are built on this framework.[1]

Validating the mechanism of action (MoA) for these inhibitors is a critical process in drug development. It ensures that the compound engages its intended target, demonstrates selectivity to minimize off-target effects, and elicits the desired biological response.[5][6] This guide provides an objective comparison of methodologies used to validate the MoA of pyrimidine-based kinase inhibitors, using Aurora Kinase A inhibitors as a case study, and presents the supporting experimental data and detailed protocols for key assays.

Overall Workflow for Mechanism of Action (MoA) Validation

A systematic approach is required to comprehensively validate a kinase inhibitor's MoA, moving from in vitro biochemical assays to complex cellular and in vivo models.[5] The process confirms potency, target engagement, selectivity, and functional cellular outcomes.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical & Biophysical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Testing p1_a Biochemical Assays (Potency - IC50) p1_b Kinome Profiling (Selectivity) p1_a->p1_b Confirm Potency p1_c Biophysical Assays (Binding Kinetics - Kd) p1_b->p1_c Assess Selectivity p2_a Target Engagement Assays (e.g., NanoBRET) p1_c->p2_a Advance Lead Compound p2_b Phosphorylation Assays (Pathway Modulation) p2_a->p2_b Confirm Target Hit p2_c Phenotypic Assays (Proliferation, Apoptosis) p2_b->p2_c Link to Function p3_a In Vivo Efficacy (Xenograft Models) p2_c->p3_a Advance to In Vivo p3_b Pharmacokinetics (PK) & Pharmacodynamics (PD) p3_a->p3_b Evaluate In Vivo Performance

Caption: General workflow for validating the mechanism of action of kinase inhibitors.

Case Study: Pyrimidine-Based Aurora Kinase A Inhibitors

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in cell cycle regulation. Its overexpression is linked to the stabilization of MYC oncoproteins, making it a key cancer target.[7][8] We will compare the performance of MLN8237 (Alisertib) , an investigational drug, with a novel pyrimidine-based derivative, Compound 13 , designed to inhibit AURKA.[7][9]

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data comparing the biochemical potency and cellular efficacy of the selected Aurora Kinase inhibitors.

Table 1: Biochemical Potency and Selectivity of Aurora Kinase Inhibitors

Compound Scaffold Type Target Kinase IC₅₀ (nM) Off-Target Kinase (AURKB) IC₅₀ (nM) Selectivity (AURKB/AURKA)
MLN8237 Azepine AURKA 1.2 12.2 ~10x
Compound 13 Pyrimidine AURKA 39.4 >1000 >25x

| AZD1152 | Pyrimidine | AURKB | 1300 | 0.38 | ~0.0003x |

Data sourced from published studies.[7][9] IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Cellular Activity of Aurora Kinase Inhibitors in MYC-Amplified Cancer Cells

Compound Cell Line Assay Endpoint Result
MLN8237 NCI-H82 (cMYC) Western Blot cMYC Protein Reduction Significant reduction at 50-200 nM, plateaus at higher concentrations.[7]
SK-N-BE(2) (MYCN) Western Blot MYCN Protein Reduction Significant reduction at 50-200 nM, plateaus at higher concentrations.[7]
NCI-H82 (cMYC) Cell Viability GI₅₀ ~8 nM
Compound 13 NCI-H82 (cMYC) Western Blot cMYC Protein Reduction Dose-dependent reduction up to 1000 nM.[7]
SK-N-BE(2) (MYCN) Western Blot MYCN Protein Reduction Dose-dependent reduction up to 1000 nM.[7]

| | NCI-H82 (cMYC) | Cell Viability | GI₅₀ | ~11 nM |

Data sourced from published studies.[7][9] GI₅₀ is the concentration for 50% growth inhibition.

Signaling Pathway Diagram

Inhibiting Aurora A kinase leads to the destabilization of the MYC oncoprotein, a key mechanism for the anti-cancer effects of these drugs.

Aurora_A_Pathway aurka Aurora A Kinase (AURKA) myc MYC Oncoprotein aurka->myc Phosphorylates & Stabilizes proteasome Proteasomal Degradation myc->proteasome Degraded when unphosphorylated proliferation Cell Proliferation & Tumor Growth myc->proliferation Drives inhibitor Pyrimidine-Based Inhibitor (e.g., Compound 13) inhibitor->aurka Inhibits

Caption: Aurora A kinase stabilizes the MYC oncoprotein, driving proliferation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay measures the potency (IC₅₀) of an inhibitor by quantifying the amount of ATP remaining after a kinase reaction.[10]

Principle: The Kinase-Glo® assay uses luciferase to generate a light signal from ATP. High kinase activity consumes ATP, leading to a low signal. Inhibition of the kinase preserves ATP, resulting in a high signal.[10]

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound 13) in a suitable buffer (e.g., with 1% DMSO). Reconstitute the recombinant human Aurora A kinase enzyme and its specific substrate peptide.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 2 µL of the serially diluted inhibitor to the wells. Include positive controls (known inhibitor like MLN8237) and negative controls (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of 10 µM ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate luminescence. Incubate for 10 minutes in the dark.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[11]

Protocol 2: Cellular Target Modulation (Western Blot for Phosphorylation/Protein Levels)

This cell-based assay validates that the inhibitor affects its intended target and downstream pathway components within a biological context.[7]

Western_Blot_Workflow step1 1. Cell Culture & Treatment (e.g., NCI-H82 cells + Inhibitor) step2 2. Cell Lysis (Extract Proteins) step1->step2 step3 3. Protein Quantification (BCA Assay) step2->step3 step4 4. SDS-PAGE (Separate by Size) step3->step4 step5 5. Protein Transfer (to PVDF Membrane) step4->step5 step6 6. Blocking (Prevent Non-specific Binding) step5->step6 step7 7. Primary Antibody Incubation (e.g., anti-cMYC, anti-pAURKA) step6->step7 step8 8. Secondary Antibody Incubation (HRP-conjugated) step7->step8 step9 9. Chemiluminescence Imaging (Detect Protein Bands) step8->step9 step10 10. Data Analysis (Quantify Band Intensity) step9->step10

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Seed MYC-amplified cancer cells (e.g., NCI-H82) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the kinase inhibitor (e.g., 0, 50, 200, 500, 1000 nM) for 24 hours.[7]

  • Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-cMYC, anti-phospho-Aurora A, and a loading control like anti-GAPDH).

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the dose-dependent effect of the inhibitor.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This assay quantitatively measures the binding of an inhibitor to its target kinase in living cells, providing a direct assessment of target engagement.[12][13]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique. A target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's active site is added (energy acceptor). When the tracer is bound, a BRET signal is generated. A test compound that engages the target will displace the tracer, leading to a loss of the BRET signal.[13]

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with a serial dilution of the test inhibitor. Then, add the NanoBRET® fluorescent tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • BRET Measurement: Immediately measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to generate a competitive binding curve and determine the cellular IC₅₀, which reflects the apparent affinity of the compound for its target in a physiological context.[13]

References

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The translation of in vitro potency to in vivo efficacy is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of pyrimidine derivatives, presenting both in vitro and in vivo biological activity data to illuminate the correlation between the two. The information is curated from recent studies to aid researchers in understanding the structure-activity relationships and preclinical potential of this important class of compounds.

Anticancer Activity: A Tale of Two Environments

The anticancer potential of pyrimidine derivatives is extensively studied, with a strong focus on their ability to inhibit various kinases and cellular processes crucial for cancer cell proliferation and survival. Below, we compare the in vitro cytotoxic activity of select pyrimidine derivatives against various cancer cell lines with their in vivo efficacy in tumor xenograft models.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound IDCancer Cell LineIn Vitro IC50 (µM)Reference
Indazol-pyrimidine 4f MCF-7 (Breast Cancer)1.629[1]
A549 (Lung Cancer)> 10[1]
Caco-2 (Colorectal Cancer)> 10[1]
Indazol-pyrimidine 4i MCF-7 (Breast Cancer)1.841[1]
A549 (Lung Cancer)2.305[1]
Caco-2 (Colorectal Cancer)3.304[1]
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast Cancer)0.57[2]
HepG2 (Liver Cancer)1.13[2]
Pyrido[2,3-d]pyrimidine 10 MCF-7 (Breast Cancer)17.2[2]
HepG2 (Liver Cancer)> 50[2]
FGFR3 Inhibitor 20b SNU-16 (Stomach Cancer)0.008[3]
RT112/luc (Bladder Cancer)0.011[3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

While in vitro assays provide valuable initial data on the cytotoxic potential of pyrimidine derivatives, in vivo studies are essential to evaluate their efficacy in a complex biological system. The following table summarizes the in vivo anticancer activity of a promising pyrimidine derivative.

Table 2: In Vivo Antitumor Efficacy of Pyrimidine Derivative 20b
Compound IDXenograft ModelDosingTumor Growth Inhibition (%)Reference
FGFR3 Inhibitor 20b RT112/luc human bladder cancer30 mg/kg, oral, once daily102 (regression)[3]

The pyrimidine derivative 20b demonstrated potent FGFR3 inhibitory activity in vitro, which translated to significant tumor regression in a bladder cancer xenograft mouse model.[3] This highlights a successful correlation between in vitro target inhibition and in vivo antitumor effect.

Antimicrobial Activity: Combating Microbial Threats

Pyrimidine derivatives have also shown considerable promise as antimicrobial agents. The following tables present the in vitro minimum inhibitory concentration (MIC) of various pyrimidine derivatives against a panel of bacterial and fungal strains.

Table 3: In Vitro Antibacterial Activity of Pyrimidine Derivatives (MIC in µg/mL)
Compound IDS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Compound 3b 125250250>250[4]
Compound 3i >250>250>250250[5]
Compound 3j >250250>250>250[5]
Thiadiazole derivative 3a 10121518[6]
Triazole derivative 4a 8101215[6]
Table 4: In Vitro Antifungal Activity of Pyrimidine Derivatives (MIC in µg/mL)
Compound IDC. albicansA. nigerReference
Compound 3b 125>250[4]
Thiadiazole derivative 3a 2225[6]
Triazole derivative 4a 1820[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Currently, there is a lack of publicly available, detailed in vivo studies that directly correlate with the in vitro antimicrobial data for the specific compounds listed above. Such studies are crucial to determine the therapeutic potential of these derivatives in treating infections in a living organism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into control and treatment groups. The pyrimidine derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrimidine derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Pyrimidine Derivative Synthesis & Characterization mtt_assay MTT Assay for Cell Viability synthesis->mtt_assay cell_lines Cancer Cell Lines (e.g., MCF-7, A549) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 lead_compound Potent Lead Compound (from In Vitro) ic50->lead_compound Select Lead Compound xenograft Tumor Xenograft Model (Immunocompromised Mice) lead_compound->xenograft treatment Compound Administration (Oral/IP) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy (TGI %) tumor_measurement->efficacy

Caption: Workflow for anticancer drug discovery with pyrimidine derivatives.

antimicrobial_workflow synthesis Synthesis of Pyrimidine Derivatives mic_test Broth Microdilution Assay (MIC Determination) synthesis->mic_test strains Bacterial & Fungal Strains strains->mic_test data_analysis Analyze Antimicrobial Activity mic_test->data_analysis

Caption: Workflow for in vitro antimicrobial activity screening.

fgfr_signaling cluster_downstream Downstream Signaling FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR3->PI3K_AKT_mTOR STAT STAT Pathway FGFR3->STAT Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., 20b) Pyrimidine_Inhibitor->FGFR3 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: FGFR3 signaling pathway and inhibition by pyrimidine derivatives.

References

head-to-head comparison of different synthetic routes to Pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the synthetic routes to Pyrimidine-5-carboxylic acid is presented for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of two prominent synthetic methodologies, supported by experimental data and detailed protocols.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access this key intermediate is of significant interest for the discovery of novel therapeutic agents. This guide outlines two distinct and effective strategies for the synthesis of this compound and its esters, providing a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

Head-to-Head Comparison of Synthetic Routes

Two primary synthetic routes are detailed below:

  • Route 1: Synthesis via Condensation of an Activated Propen-1-ol Salt with Amidinium Salts. This method offers a direct and high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters. It is particularly advantageous for producing pyrimidines without substitution at the 4-position.[1]

  • Route 2: Three-Component Synthesis of a Pyrimidine-5-carbonitrile Intermediate followed by Hydrolysis. This route involves an initial multicomponent reaction to form a pyrimidine-5-carbonitrile derivative, which is subsequently hydrolyzed to the desired carboxylic acid. This approach is versatile, allowing for the introduction of various substituents on the pyrimidine (B1678525) ring.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Route 1)

Amidinium Salt (R-C(NH)NH₂)R-GroupSolventReaction Time (h)Yield (%)Reference
Formamidinium acetate (B1210297)HDMF175[1]
Acetamidinium chlorideCH₃DMF185[1]
Benzamidinium chlorideC₆H₅DMF190[1]
Guanidinium carbonateNH₂DMF160[1]

Table 2: Three-Component Synthesis of Pyrimidine-5-carbonitrile Derivatives (Route 2, Step 1)

Aldehyde (R-CHO)R-GroupCatalystReaction Time (min)Yield (%)Reference
BenzaldehydeC₆H₅Bone char-nPrN-SO₃H2095[2]
4-Chlorobenzaldehyde4-Cl-C₆H₄Bone char-nPrN-SO₃H1598[2]
4-Nitrobenzaldehyde4-NO₂-C₆H₄Bone char-nPrN-SO₃H2592[2]
4-Methylbenzaldehyde4-CH₃-C₆H₄Bone char-nPrN-SO₃H2094[2]

Table 3: Hydrolysis of Pyrimidine-5-carbonitrile to this compound (Route 2, Step 2)

SubstrateHydrolysis ConditionsReaction TimeYieldReference
Pyrimidine-5-carbonitrileDilute HCl, refluxVariesGood to excellent
Pyrimidine-5-carbonitrileNaOH solution, refluxVariesGood to excellent

Note: Specific yields for the hydrolysis of pyrimidine-5-carbonitriles are not extensively reported in single sources but are generally high under standard nitrile hydrolysis conditions.

Experimental Protocols

Route 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Step 1a: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (B1220265) (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the sodium salt as a stable solid.

Step 1b: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.

  • The reaction mixture is heated to 100 °C for 1 hour.

  • The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Route 2: Synthesis from Pyrimidine-5-carbonitrile

Step 2a: General Procedure for the Synthesis of Pyrimidine-5-carbonitrile Derivatives

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (B47326) (1.2 mmol), urea (B33335) or thiourea (B124793) (1.8 mmol), and a catalytic amount of bone char-nPrN-SO₃H (0.4 mol%) is placed in a round-bottom flask.

  • The reaction mixture is heated under solvent-free conditions at 80 °C with stirring for the appropriate time (typically 15-25 minutes).

  • The completion of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and distilled water is added.

  • The resulting precipitate is separated by filtration and washed with hot ethanol (B145695) to afford the pyrimidine-5-carbonitrile derivative.[2]

Step 2b: General Procedure for the Hydrolysis of Pyrimidine-5-carbonitrile to this compound

  • Acidic Hydrolysis:

    • The pyrimidine-5-carbonitrile (1.0 eq) is suspended in a dilute aqueous solution of a strong acid, such as 6M HCl.

    • The mixture is heated under reflux until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • Basic Hydrolysis:

    • The pyrimidine-5-carbonitrile (1.0 eq) is suspended in an aqueous solution of a strong base, such as 10% NaOH.

    • The mixture is heated under reflux until the evolution of ammonia (B1221849) ceases.

    • The reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried.

Mandatory Visualization

G cluster_0 Route 1: Condensation Route Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Methyl 3,3-dimethoxypropionate->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Diethyl ether Methyl formate Methyl formate Methyl formate->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium hydride Sodium hydride Sodium hydride->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate 2-Substituted Pyrimidine-5-carboxylic ester 2-Substituted Pyrimidine-5-carboxylic ester Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate->2-Substituted Pyrimidine-5-carboxylic ester DMF, 100 °C Amidinium salt Amidinium salt Amidinium salt->2-Substituted Pyrimidine-5-carboxylic ester

Caption: Synthetic pathway for 2-substituted pyrimidine-5-carboxylic esters.

G cluster_1 Route 2: Carbonitrile Route Aldehyde Aldehyde Pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Aldehyde->Pyrimidine-5-carbonitrile Solvent-free, 80 °C Malononitrile Malononitrile Malononitrile->Pyrimidine-5-carbonitrile Urea/Thiourea Urea/Thiourea Urea/Thiourea->Pyrimidine-5-carbonitrile Catalyst Catalyst Catalyst->Pyrimidine-5-carbonitrile This compound This compound Pyrimidine-5-carbonitrile->this compound Hydrolysis (Acid or Base)

Caption: Synthesis of this compound via a carbonitrile intermediate.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several pyrimidine-based compounds against a panel of related kinase enzymes. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1][2] Due to the structural similarity of the ATP-binding site across the human kinome, understanding the selectivity and cross-reactivity of these compounds is critical for developing safe and effective therapeutics with minimal off-target effects.[3][4]

This document summarizes quantitative experimental data, details the protocols used to obtain this data, and illustrates key biological pathways and experimental workflows.

The MAPK/ERK Signaling Pathway: A Common Target

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[3] Its dysregulation is linked to many cancers, making its components, such as ERK1/2, prime therapeutic targets for pyrimidine-based inhibitors.[3][5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

A simplified diagram of the MAPK/ERK signaling cascade.

General Workflow for Kinase Cross-Reactivity Screening

The systematic evaluation of a compound's inhibitory activity against a panel of kinases is essential for determining its selectivity profile. The workflow involves compound preparation, biochemical assay execution, and data analysis to determine potency (e.g., IC50).

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Dilution Series Plate Assay Plate Setup (Compound + Kinase + Substrate) Compound->Plate KinasePanel Kinase Panel Selection KinasePanel->Plate Reagents Assay Reagent Preparation Reagents->Plate Reaction Initiate Reaction (Add ATP) Plate->Reaction Detect Stop Reaction & Signal Detection Reaction->Detect IC50 IC50 Curve Fitting & Calculation Detect->IC50 Profile Generate Selectivity Profile IC50->Profile

A typical workflow for an in vitro kinase inhibition assay.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 or Kᵢ values) of representative pyrimidine-based compounds against a panel of related kinases. Lower values indicate higher potency. This data highlights the diverse selectivity profiles that can be achieved through chemical modification of the pyrimidine scaffold.

Compound ClassTarget KinaseCompound ExampleIC50 / Kᵢ (nM)Related Kinases TestedIC50 / Kᵢ (nM)Selectivity Notes
Pyrazolo[3,4-d]pyrimidine SRCeCF506 (72) < 0.5ABL> 475>950-fold selective for SRC over ABL.[1]
Pyrazolo[3,4-d]pyrimidine BTKIbrutinib ~0.5EGFR, ITK-Moderately selective; off-target activity on kinases with a conserved cysteine residue.[1]
Amino-pyrimidine ERK2Compound 4 < 2GSK3, CDK2, Aurora A-Potent ERK2 inhibitor but showed loss of selectivity against other related kinases.[5]
Pyrimidine Derivative Aurora ACompound 13 38.6--Developed as a potent inhibitor of Aurora A kinase.[6]
2,4-Di(arylamino)pyrimidine Mutant EGFRCompound 95 200EGFR-WTWeak ActivityDemonstrates selectivity for mutant forms of EGFR over wild-type.[7]
Sulfonamide-pyrimidine CDK2Compound 111 1 - 10CDK4, CDK9> 1000Exhibits 100-1000-fold greater selectivity for CDK2 over other CDK isoforms.[7]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used in cross-reactivity profiling.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Methodology)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a common method for determining IC50 values.

a. Reagent Preparation:

  • Kinase Buffer: A standard buffer such as 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA is prepared.[8]

  • ATP Solution: A stock solution of ATP is prepared in the kinase buffer. The final concentration used in the assay is typically at or near the Kₘ for each specific kinase.[8]

  • Test Compounds: Compounds are serially diluted in DMSO to create a concentration gradient.

b. Assay Procedure:

  • Add 2.5 µL of the diluted test compounds or a DMSO control to the wells of a 384-well assay plate.[8]

  • Add a 2.5 µL mixture of the target kinase and its specific substrate to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution.[8]

  • Allow the reaction to proceed for 1 hour at 30°C.[8]

  • Stop the reaction by adding 5 µL of the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.[8]

  • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.[8]

  • Incubate for 30-60 minutes and measure the luminescence using a plate reader.

c. Data Analysis:

  • The raw luminescence data is normalized to positive (no inhibitor) and negative (no kinase) controls.

  • The normalized data is plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

Chemical Proteomics Kinobeads Assay

This approach provides a broad, unbiased view of a compound's targets by using affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") coupled with quantitative mass spectrometry.[9][10]

a. Lysate Preparation and Competition:

  • Prepare a protein lysate from a relevant cell line or a mixture of cell lines to ensure broad kinome representation.[4][11]

  • Adjust the protein concentration, typically to 5 mg/mL.[4]

  • In a competitive binding experiment, incubate the lysate with the pyrimidine-based test compound at various concentrations (or a DMSO control). This allows the test compound to bind to its target kinases within the complex native environment of the lysate.[9]

b. Kinobeads Affinity Enrichment:

  • Add the kinobeads slurry (Sepharose beads with covalently attached non-selective kinase inhibitors) to the lysate-compound mixture.[11]

  • Incubate to allow kinases not bound by the test compound to bind to the kinobeads.

  • Wash the beads extensively to remove non-specifically bound proteins.

c. Protein Digestion and Mass Spectrometry:

  • Elute the captured proteins from the beads or perform an "on-bead" digestion using trypsin to generate peptides.

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Identify and quantify the proteins captured in each sample.

  • The abundance of each kinase in the presence of the test compound is compared to its abundance in the control sample.

  • A reduction in the amount of a kinase captured by the beads indicates that it was bound by the free test compound in the lysate.

  • Dose-dependent competition data can be used to determine the apparent dissociation constant (Kᵈ) for each identified target, providing a comprehensive selectivity profile.[4]

References

A Comparative Guide to the Validation of Analytical Methods for Pyrimidine-5-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Pyrimidine-5-carboxylic acid and related compounds in biological matrices. It is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays. The information presented is based on published scientific literature and established regulatory guidelines.

Introduction

This compound is a key chemical moiety in various biologically active compounds. Accurate and precise quantification of this and related molecules in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This guide compares different analytical techniques, focusing on their validation parameters and experimental protocols to ensure data integrity and regulatory compliance.

Comparison of Analytical Methods

The primary methods for the quantification of pyrimidine (B1678525) derivatives and carboxylic acids in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical challenges.

Table 1: Comparison of LC-MS/MS Methods for Pyrimidine and Carboxylic Acid Analysis
Validation ParameterMethod for Purines & Pyrimidines in Urine[1][2]Method for Orotic Acid in Urine[3]General Carboxylic Acid Analysis[4]
Linearity (R²) >0.99 for all analytes>0.99Not specified
Accuracy (%) 85-115%95-105%Not specified
Precision (CV%) <15%<10%Not specified
LOD Analyte-dependentEstimated via Hubaux–Vos algorithm[3]~4.8 nM for amino acids, ~0.5 µM for carboxylic acids[4]
LOQ Analyte-dependent0.103 µmol/L[3]Not specified
Recovery (%) Not explicitly statedNot specifiedNot specified
Matrix Effect MonitoredNot specifiedAddressed by derivatization
Table 2: Comparison of HPLC-UV and GC-MS Methods
Validation ParameterHPLC-UV for PyrimidinesGC-MS for Carboxylic Acids
Linearity (R²) Typically >0.99Method-dependent
Accuracy (%) Typically 85-115%Method-dependent
Precision (CV%) Typically <15%Method-dependent
LOD Generally in the ng/mL rangeDependent on derivatization and analyte
LOQ Generally in the ng/mL rangeDependent on derivatization and analyte
Recovery (%) Method-dependentMethod-dependent
Matrix Effect Can be significantOften requires extensive sample cleanup

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis.

LC-MS/MS Method for Pyrimidines in Urine[1][2]
  • Sample Preparation:

    • Dilute urine samples with water to achieve a creatinine (B1669602) level of 0.25 mM.

    • For calibrators and quality controls (QCs), mix 100 µL of standard/QC with 300 µL of synthetic urine.

    • Add 100 µL of a 25 µM internal standard (IS) solution to all samples.

    • The final volume is 500 µL with a creatinine concentration of 0.20 mM and an IS concentration of 5 µM.[1]

    • Incubate for 10 minutes at room temperature.

    • Filter the samples using a 96-well filter plate.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Ultrapure water with 0.4% formic acid.[1]

    • Mobile Phase B: 50:50 Methanol:Water with 0.4% formic acid.

    • Flow Rate: 200 µL/min.[1]

    • Gradient Elution: A gradient is employed to separate the analytes.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Optimized ion source parameters (e.g., desolvation gas flow, capillary voltage) are crucial for sensitivity.[1][2]

Sample Preparation for Carboxylic Acid Analysis using Derivatization[4]
  • Esterification for GC-MS or LC-MS Analysis:

    • Dry the biological sample extract.

    • Reconstitute in a solution of 3 N hydrochloric acid in n-butanol for amino acids, or with phenol (B47542) in ethyl acetate (B1210297) with 3 N hydrochloric acid for carboxylic acids.

    • Incubate at 65°C for 15-20 minutes.

    • Evaporate the excess reagent under vacuum.

    • Reconstitute the derivatized sample in a suitable solvent for injection.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological context is essential for clarity and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Matrix (Plasma, Urine, Tissue) extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction derivatization Derivatization (Optional, e.g., Esterification) extraction->derivatization cleanup Sample Cleanup (e.g., SPE, Filtration) derivatization->cleanup hplc HPLC / UPLC Separation cleanup->hplc Injection ms Mass Spectrometry (Detection & Quantification) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve (Concentration Calculation) integration->calibration validation Method Validation (Accuracy, Precision, etc.) calibration->validation logical_relationship method_selection Method Selection (LC-MS/MS, HPLC-UV, GC-MS) method_development Method Development method_selection->method_development sample_matrix Biological Matrix (Plasma, Urine, Tissue) sample_matrix->method_development analyte_properties Analyte Properties (Polarity, Volatility) analyte_properties->method_development validation_requirements Regulatory Guidelines (FDA, EMA) method_validation Method Validation validation_requirements->method_validation method_development->method_validation sample_analysis Routine Sample Analysis method_validation->sample_analysis

References

Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and protein targets is paramount for the rational design of novel therapeutics. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide presents a comparative analysis of pyrimidine derivatives, focusing on their binding affinities to crucial protein targets implicated in cancer, supported by experimental data from recent in silico docking studies.

Comparative Binding Affinities of Pyrimidine Derivatives

Molecular docking simulations are instrumental in predicting the binding modes and affinities of ligands to their target proteins. The following tables summarize the binding energies and, where available, the corresponding in vitro inhibitory concentrations (IC50) of various pyrimidine derivatives against key protein targets. Lower binding energy values are indicative of a higher predicted binding affinity.

Table 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy.

Compound IDSubstitution PatternBinding Energy (kcal/mol)IC50 (µg/mL)Target PDB IDReference
4aCyano group-7.7-1HCK[4]
4bHydroxy group-7.4117.81HCK[4]
4cChloro group-7.9132.41HCK[4]
4gFluoro group-98.51HCK[4]
4h--7.5-1HCK[4]
Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth and proliferation. Mutations in EGFR are common in various cancers, making it a prime target for drug development.[5]

Compound IDDerivative TypeBinding Energy (kcal/mol)IC50 (µg/mL)Cell Line(s)Reference(s)
8Pyrimidine DerivativeNot Specified3.8MCF7[6][7]
14Pyrimidine DerivativeNot Specified7.0MCF7[6][7]
8Pyrimidine DerivativeNot Specified4.0HEPG2[6][7]
14Pyrimidine DerivativeNot Specified3.6HEPG2[6][7]
5bPyrimidine DerivativeNot Specified37.19 nM (WT)A549[6]
5bPyrimidine DerivativeNot Specified204.10 nM (T790M)A549[6]
88Imidazole-pyrimidine-sulfonamide HybridNot Specified59 ng/mL (L858R)-[5]
88Imidazole-pyrimidine-sulfonamide HybridNot Specified49 ng/mL (T790M)-[5]
89Imidazole-pyrimidine-sulfonamide HybridNot Specified112 ng/mL (L858R)-[5]
89Imidazole-pyrimidine-sulfonamide HybridNot Specified152 ng/mL (T790M)-[5]
100Pyrimidine DerivativeNot Specified5.51 nM (L858R/T790M/C797S)-[5]
100Pyrimidine DerivativeNot Specified33.35 nM (L858R/T790M)-[5]
Table 3: Other Kinase and Enzyme Inhibitors

The versatility of the pyrimidine scaffold allows for its application in targeting a range of other enzymes.

Compound IDTarget Protein/EnzymeBinding Energy (kcal/mol)IC50 (µM)Reference
3bCOX-2-Submicromolar[8]
5bCOX-2-Submicromolar[8]
5dCOX-2-Submicromolar[8]
121COX-2-74.6 ± 3.03[9]
122COX-2-76.8 ± 1.20[9]
41aCLK KinaseStrong Docking Score-[10]
42CLK Kinase-70.24% inhibition[10]
4-amino-2,6-dichloropyrimidineGlutathione Reductase-0.979 ± 0.23 (Ki)[11]

Experimental Protocols: A Generalized Molecular Docking Workflow

To ensure the reproducibility and validity of in silico studies, a detailed and standardized experimental protocol is crucial. The following outlines a generalized methodology for performing molecular docking studies of pyrimidine derivatives, primarily based on the widely-used AutoDock software.[6]

Step 1: Preparation of the Receptor Protein

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6]

  • Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not integral to the protein or its function, are removed from the PDB file.[6]

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, which are essential for forming hydrogen bonds. Partial charges, typically Gasteiger charges, are then assigned to the protein atoms.[6]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, a prerequisite for use with AutoDock.[6]

Step 2: Preparation of the Ligand (Pyrimidine Derivative)

  • Ligand Structure Creation: The two-dimensional structure of the pyrimidine derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.[6]

  • 3D Structure Generation and Optimization: The 2D structure is converted into a three-dimensional model, and its energy is minimized to achieve a stable conformation.[6]

  • Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[6]

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Step 3: Grid Box Generation

A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space within which the docking software will search for favorable binding poses of the ligand.[6]

Step 4: Docking Simulation

A docking parameter file is created, specifying the prepared receptor and ligand files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock). The docking simulation is then executed, where the software explores various conformations and orientations of the ligand within the defined grid box.[6]

Step 5: Analysis of Results

The results of the docking simulation are compiled in a docking log file. This file contains information on the different docked conformations (poses), their corresponding binding energies, and the clustering of these poses. Molecular visualization software, such as PyMOL or Discovery Studio, is used to analyze the docked poses and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[6]

Visualizing Molecular Pathways and Workflows

To further elucidate the context of these docking studies, the following diagrams illustrate a key signaling pathway involving a target protein and a generalized workflow for comparative docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Docking_Workflow start Start: Define Research Question protein_prep 1. Receptor Preparation (PDB, Clean, Add H, Charges) start->protein_prep ligand_prep 2. Ligand Preparation (Draw, 3D Convert, Optimize) start->ligand_prep grid_gen 3. Grid Generation (Define Active Site) protein_prep->grid_gen docking 4. Molecular Docking (Run Simulation) ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Binding Energy, Pose Visualization) docking->analysis comparison 6. Comparative Analysis (Structure-Activity Relationship) analysis->comparison end End: Identify Lead Compounds comparison->end

Caption: Generalized Workflow for Comparative Docking Studies.

References

Assessing the Metabolic Stability of Novel Pyrimidine-5-Carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of novel Pyrimidine-5-carboxylic acid analogs. The stability of these compounds is evaluated using two industry-standard in vitro assays: the human liver microsomal stability assay and the human hepatocyte stability assay. The data presented herein, while representative, is intended to illustrate the comparative metabolic liabilities and guide the selection of more stable analogs for further development.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability.[1] In this guide, we compare three hypothetical novel this compound analogs (PYC-001, PYC-002, and PYC-003) against a known rapidly metabolized compound, Verapamil, which serves as a positive control. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][3]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
PYC-001 45.230.7Moderate
PYC-002 > 60< 22.9High
PYC-003 15.887.9Low
Verapamil 8.5163.4Very Low

Data is representative. CLint is calculated based on the in vitro t½. Stability classification is based on typical industry standards.

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10⁶ cells)Stability Classification
PYC-001 38.535.9Moderate
PYC-002 55.125.1High
PYC-003 12.1114.3Low
Verapamil 6.9199.1Very Low

Data is representative. CLint is calculated based on the in vitro t½. Stability classification is based on typical industry standards.

Interpretation of Results

The data indicates that PYC-002 exhibits the highest metabolic stability in both human liver microsomes and hepatocytes, with a longer half-life and lower intrinsic clearance compared to the other analogs. This suggests a lower susceptibility to metabolism by hepatic enzymes. Conversely, PYC-003 shows low metabolic stability, similar to the control compound Verapamil, indicating that it is rapidly metabolized. PYC-001 demonstrates moderate stability.

The differences in stability can be attributed to the structural variations among the analogs. For instance, PYC-002 may possess a "metabolic blocking" substituent that sterically hinders the primary sites of metabolism on the pyrimidine (B1678525) core.[4] The higher clearance of PYC-003 in hepatocytes compared to microsomes might suggest involvement of Phase II conjugation or metabolism by cytosolic enzymes like aldehyde oxidase, which are not present in microsomal preparations.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Human Liver Microsomal (HLM) Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP450) enzymes.[2][3]

  • Reagents and Materials:

    • Pooled human liver microsomes (HLM)

    • Test compounds (PYC-001, PYC-002, PYC-003) and positive control (Verapamil)

    • 100 mM Phosphate (B84403) Buffer (pH 7.4)

    • NADPH regenerating system (Cofactor solution)

    • Acetonitrile (B52724) with an internal standard (e.g., Warfarin) for reaction termination

    • 96-well incubation plates and analytical plates

  • Procedure:

    • A stock solution of each test compound is prepared in DMSO (e.g., 1 mM).

    • The HLM are diluted in cold phosphate buffer to a final concentration of 0.5 mg/mL.

    • The test compounds are added to the diluted HLM solution at a final concentration of 1 µM and pre-incubated at 37°C for 10 minutes.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is terminated at each time point by adding cold acetonitrile containing an internal standard.

    • Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.

    • The samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

    • The remaining concentration of the parent compound is quantified using LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein mass).

2. Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[6]

  • Reagents and Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture and incubation media

    • Test compounds (PYC-001, PYC-002, PYC-003) and positive control (Verapamil)

    • Acetonitrile with an internal standard for cell lysis and reaction termination

    • Suspension incubation plates or multi-well plates

  • Procedure:

    • Cryopreserved hepatocytes are thawed rapidly and resuspended in pre-warmed incubation medium to a final cell density of 0.5 x 10⁶ viable cells/mL.

    • The test compounds are added to the hepatocyte suspension at a final concentration of 1 µM.

    • The mixture is incubated at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • The reaction is terminated by adding the aliquots to cold acetonitrile with an internal standard.

    • Samples are vortexed and centrifuged to remove cell debris.

    • The supernatant is collected for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine the half-life (t½).

    • Intrinsic clearance (CLint) is calculated as: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells).

Visualizations

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Test Compound Stock (1µM) pre_inc Pre-incubate HLM + Compound (37°C, 10 min) prep_cpd->pre_inc prep_hlm Diluted HLM (0.5 mg/mL) prep_hlm->pre_inc prep_nadph NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn sampling Sample at time points (0, 5, 15, 30, 45, 60 min) start_rxn->sampling terminate Terminate with Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_metabolism Metabolic Pathways for this compound Analogs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (PYC Analog) cyp_ox CYP450-mediated Oxidation (e.g., Hydroxylation) parent->cyp_ox ao_ox Aldehyde Oxidase (AO) -mediated Oxidation parent->ao_ox ndealk N-dealkylation parent->ndealk gluc Glucuronidation (UGTs) cyp_ox->gluc sulf Sulfation (SULTs) cyp_ox->sulf metabolites Metabolites (More Polar, Water-Soluble) ao_ox->metabolites ndealk->metabolites gluc->metabolites sulf->metabolites excretion Excretion metabolites->excretion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pyrimidine-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like pyrimidine-5-carboxylic acid is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), accidental release measures, and first-aid.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2]

  • Hand Protection: Use protective gloves that have been inspected prior to use.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or where dust may be present, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

In case of accidental release, ventilate the area, prevent the spill from entering sewers or watercourses, and sweep up the solid material into a suitable container for disposal.[3] Materials used for cleanup should also be treated as hazardous waste.[4]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound, like most laboratory chemicals, is regulated and should not be discharged into the sewer or regular trash.[4][5] All chemical waste should be treated as hazardous unless specifically determined otherwise by an environmental health and safety (EHS) professional.[4]

  • Waste Identification and Classification:

    • Treat this compound waste as a hazardous chemical waste.[4]

    • It is crucial to determine if the waste meets any of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[6][7]

  • Container Selection and Labeling:

    • Container: Use a chemically compatible container that is in good condition, free of leaks, and can be securely sealed.[6][8] Plastic containers are often preferred over glass.[5]

    • Labeling: Immediately label the waste container with a hazardous waste tag.[4][5] The label must include:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

      • The concentration and quantity of the waste.

      • The date of waste generation.[5]

      • The location of origin (e.g., building and room number).[4][5]

      • The name and contact information of the principal investigator.[5]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

    • Ensure secondary containment is used to prevent spills.[4]

    • Segregate incompatible wastes to prevent dangerous reactions.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous material disposal company to arrange for pickup.[1][4][5]

    • Do not transport hazardous waste yourself.[4]

    • Provide the EHS or disposal company with a complete list of the chemical waste.[5]

Quantitative Disposal and Storage Limits

Specific disposal limits for this compound are not typically published. Instead, general federal and state regulations for hazardous waste accumulation apply.

ParameterRegulatory LimitSource
Maximum Hazardous Waste Accumulation Volume 55 gallons[4][7]
Maximum Acutely Toxic (P-listed) Waste 1 quart (liquid) or 1 kilogram (solid)[7][8]
pH for Drain Disposal (if approved) Between 5.5 and 10.5[9]
Recommended Daily Drain Disposal (if approved) Not to exceed a few hundred grams or milliliters[9]

Note: It is highly unlikely that this compound would be approved for drain disposal. Always consult with your institution's EHS for guidance.[5][8]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Identify Waste Treat this compound as hazardous waste. B Step 2: Containerize and Label Use a compatible, sealed container with a hazardous waste tag. A->B C Step 3: Segregate and Store Store in a designated Satellite Accumulation Area with secondary containment. B->C D Step 4: Arrange for Pickup Contact Environmental Health & Safety (EHS) or a licensed disposal company. C->D E Step 5: Documentation Complete all necessary waste disposal forms. D->E F Step 6: Final Disposal Waste is transported and disposed of by authorized personnel. E->F

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrimidine-5-carboxylic acid (CAS No: 4595-61-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. Use a face shield if there is a risk of splashing.To protect against eye irritation or serious eye damage from dust or splashes.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible.To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]To prevent inhalation of dust which may cause respiratory tract irritation.[1][2]
Footwear Closed-toe and closed-heel shoes.To protect feet from potential spills.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound.

Property Value Source
Molecular Formula C5H4N2O2[1]
Molecular Weight 124.10 g/mol [1]
Appearance White to Yellow to Orange powder to crystal
Melting Point 270 °C (decomposes)
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weighing Weigh this compound in a fume hood Prepare Workspace->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Reaction Perform experimental reaction Dissolving->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Store Store in a cool, dry, well-ventilated area in a tightly closed container Reaction->Store Dispose Dispose of waste according to regulations Reaction->Dispose Doff PPE Doff PPE correctly Decontaminate->Doff PPE Wash Hands Wash hands thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[2]

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Put on all required PPE as detailed in the table above.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Weigh the solid chemical in a fume hood or a ventilated balance enclosure.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]

    • The container must be kept tightly closed.[2]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. Proper disposal is essential to prevent environmental contamination.

Emergency Response for Spills:

Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE (if safe to do so) Alert->PPE Contain Cover spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep or scoop up material Contain->Collect Dispose Place in a sealed container for disposal Collect->Dispose Clean Clean the spill area with soap and water Dispose->Clean

Caption: Step-by-step emergency response for a this compound spill.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[2]

  • If swallowed: Clean mouth with water and get medical attention.[2]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not let the product enter drains.

  • Waste materials must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine-5-carboxylic acid
Reactant of Route 2
Pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.